molecular formula C8H9N3O B1603860 6-methoxy-1H-indazol-3-amine CAS No. 511225-17-5

6-methoxy-1H-indazol-3-amine

Cat. No.: B1603860
CAS No.: 511225-17-5
M. Wt: 163.18 g/mol
InChI Key: HNOSKPXFWPKCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSKPXFWPKCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613290
Record name 6-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511225-17-5
Record name 6-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-methoxy-1H-indazol-3-amine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 6-methoxy-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its prevalence in the scaffolds of numerous clinical candidates, particularly protein kinase inhibitors, stems from a unique combination of structural and electronic properties. This guide provides an in-depth analysis of the core basic properties of this compound, moving beyond a simple data sheet to explore the causality behind its chemical behavior. We will dissect the molecule's protonation potential, outline a robust synthetic and analytical workflow, and contextualize its utility as a pharmacophore in drug design. This document is intended to serve as a practical and theoretical resource for scientists leveraging this versatile intermediate in their research endeavors.

Molecular Profile and Physicochemical Characteristics

This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core. The structure is characterized by an electron-donating methoxy group (-OCH3) on the benzene ring and a primary amine (-NH2) on the pyrazole ring. This specific arrangement of functional groups dictates its reactivity, solubility, and, most critically, its basicity and capacity for molecular interactions.

PropertyValueSource
Molecular Formula C₈H₉N₃O[1]
Monoisotopic Mass 163.07455 Da[1]
CAS Number 511225-17-5
IUPAC Name This compound
SMILES COC1=CC2=C(C=C1)C(=NN2)N[1]
InChI Key HNOSKPXFWPKCPP-UHFFFAOYSA-N[1]
Predicted XlogP 1.2[1]

The Heart of Basicity: Understanding Protonation Sites

The term "basic properties" refers to the ability of a molecule to accept a proton (H⁺). For this compound, there are three potential sites of protonation: the exocyclic amino nitrogen (N3-amino) and the two nitrogen atoms within the pyrazole ring (N1 and N2). The likelihood of protonation at each site is governed by the availability of the lone pair of electrons on the nitrogen atom, which is modulated by inductive and resonance effects from the rest of the molecule.

  • N1 (Pyrrole-like Nitrogen): The lone pair on N1 is integral to the aromaticity of the indazole ring system (a 10π electron system). Delocalization of these electrons into the ring to maintain aromaticity makes them significantly less available for protonation.

  • N2 (Pyridine-like Nitrogen): The lone pair on N2 lies in the plane of the ring (an sp² hybrid orbital) and is not part of the aromatic π-system. Consequently, it is generally the most basic site within an unsubstituted indazole ring.

  • N3-amino (Exocyclic Amine): The lone pair on the exocyclic amino group can be delocalized into the pyrazole ring, a resonance effect that reduces its basicity compared to a typical alkylamine but increases the electron density of the ring system.

The presence of the electron-donating methoxy group at the 6-position further increases the electron density of the entire bicyclic system through the mesomeric effect, subtly enhancing the basicity of all nitrogen atoms compared to an unsubstituted indazole.

Based on this analysis, the pyridine-like N2 is the most probable primary site of protonation in an acidic medium. The exocyclic amine, while basic, is less so than N2 due to resonance delocalization.

Synthesis_Workflow start 2-fluoro-5- methoxybenzonitrile reaction Reflux (120-150 °C) start->reaction reagents Hydrazine Hydrate n-Butanol reagents->reaction workup Aqueous Workup & Filtration reaction->workup purification Recrystallization or Column Chromatography workup->purification product 6-methoxy-1H- indazol-3-amine purification->product Analytical_Workflow sample Synthesized Product dissolve Dissolve in Appropriate Solvent sample->dissolve lcms LC-MS Analysis dissolve->lcms nmr NMR Spectroscopy (¹H & ¹³C) dissolve->nmr hplc HPLC Analysis dissolve->hplc identity Confirm Identity (Mass & Structure) lcms->identity nmr->identity purity Determine Purity (>95%) hplc->purity

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazol-3-amine core is a cornerstone in modern medicinal chemistry, recognized for its pivotal role as a "hinge-binding" motif in a multitude of kinase inhibitors. This technical guide delves into the discovery and history of a key derivative, 6-methoxy-1H-indazol-3-amine, a scaffold of significant interest in the development of targeted therapeutics. We will explore the evolution of its synthesis, rooted in the broader history of indazole chemistry, and illuminate its critical function in the design of potent and selective kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor (VEGFR). This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's origins, synthesis, and profound impact on contemporary drug discovery.

Introduction: The Indazole Nucleus - A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has garnered immense attention in pharmaceutical research.[1] First described by Emil Fischer, the indazole scaffold is a bioisostere of the naturally occurring indole nucleus, offering unique physicochemical properties that are advantageous for drug design.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[3][4] The 3-aminoindazole moiety, in particular, has emerged as a "privileged fragment," capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various protein kinases.[3] This interaction is crucial for the inhibitory activity of numerous clinically successful anti-cancer drugs.

The substitution pattern on the indazole ring plays a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The introduction of a methoxy group at the 6-position, as in this compound, has been shown to be particularly beneficial, contributing to enhanced binding affinity and improved cellular potency in several kinase inhibitor series.[4]

The Genesis of a Key Intermediate: Discovery and Synthetic Evolution

While a singular, definitive report detailing the "discovery" of this compound is not readily apparent in early literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for 3-aminoindazoles. The historical impetus for the synthesis of such compounds arose from the growing recognition of the indazole scaffold's therapeutic potential.

Foundational Synthetic Strategies for 3-Aminoindazoles

The most prevalent and historically significant route to 3-aminoindazoles involves the cyclization of appropriately substituted ortho-halobenzonitriles with hydrazine.[5] This method, particularly utilizing ortho-fluorobenzonitriles, has proven to be a robust and high-yielding approach.[5] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization through attack of the second nitrogen of the hydrazine onto the nitrile group.

Another classical approach involves the reductive cyclization of ortho-nitrobenzonitriles. This method typically involves the reduction of the nitro group to an amine, which then facilitates the cyclization with the adjacent nitrile, often in the presence of a suitable reagent to form the pyrazole ring.

Postulated First Synthesis of this compound

Based on these well-established synthetic precedents, the initial synthesis of this compound most likely followed the pathway utilizing a substituted benzonitrile precursor. Two primary starting materials would have been logical choices for early researchers:

  • 2-fluoro-4-methoxybenzonitrile: This precursor, upon reaction with hydrazine hydrate, would directly yield this compound in a one-pot reaction. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine for nucleophilic displacement by hydrazine.

  • 4-methoxy-2-nitrobenzonitrile: This alternative starting material would require a two-step sequence involving reduction of the nitro group followed by cyclization. While slightly longer, this route is also highly effective.

The following diagram illustrates the likely inaugural synthetic pathway from 2-fluoro-4-methoxybenzonitrile.

G cluster_0 Postulated First Synthesis of this compound 2-fluoro-4-methoxybenzonitrile 2-fluoro-4-methoxybenzonitrile Intermediate Hydrazinyl Intermediate (not isolated) 2-fluoro-4-methoxybenzonitrile->Intermediate Nucleophilic Aromatic Substitution Hydrazine_hydrate Hydrazine Hydrate (NH2NH2·H2O) This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Postulated inaugural synthesis of this compound.

The Role of this compound in Kinase Inhibition

The significance of this compound in drug discovery stems from its utility as a core scaffold in the design of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The 3-Aminoindazole as a Hinge-Binding Motif

The 3-amino group and the adjacent ring nitrogen of the indazole core are perfectly positioned to form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This bidentate interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor to the enzyme.

The Contribution of the 6-Methoxy Group

The methoxy group at the 6-position of the indazole ring often extends into a hydrophobic pocket within the kinase active site. This can lead to several favorable outcomes:

  • Enhanced Potency: The hydrophobic interactions contribute to a higher binding affinity of the inhibitor for the kinase.

  • Improved Selectivity: The specific shape and nature of the hydrophobic pocket can be exploited to achieve selectivity for a particular kinase or kinase family.

  • Favorable Pharmacokinetic Properties: The methoxy group can influence the solubility, metabolic stability, and cell permeability of the compound.

The following diagram illustrates the binding mode of a generic this compound-based inhibitor within a kinase active site.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region (e.g., Ala, Glu) Hydrophobic_Pocket Hydrophobic Pocket Indazole N N-H C-NH2 Indazole:c3->Hinge H-Bond Indazole:n2->Hinge H-Bond Methoxy 6-Methoxy (CH3O) R_group R-Group Indazole->R_group Scaffold Extension Methoxy->Hydrophobic_Pocket Hydrophobic Interaction

References

What is 6-methoxy-1H-indazol-3-amine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-1H-indazol-3-amine: A Key Building Block in Modern Drug Discovery

Introduction

The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets.[1][2] Compounds containing the indazole core have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antibacterial effects.[2][3]

Within this important class of molecules, this compound emerges as a particularly valuable building block. Its strategic placement of a methoxy group and a reactive amine function makes it a crucial intermediate in the synthesis of complex, high-value pharmaceutical agents, especially in the realm of targeted oncology. This guide provides a detailed technical overview of its properties, synthesis, applications, and biological relevance for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

This compound is characterized by the fusion of a benzene ring with a pyrazole ring. The methoxy group at the 6-position influences the molecule's lipophilicity and electronic distribution, while the amine group at the 3-position serves as a primary synthetic handle for further molecular elaboration. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[4]

The presence of both hydrogen bond donors (the two N-H bonds of the amine and the ring N-H) and acceptors (the methoxy oxygen and the ring nitrogen atoms) allows for specific and strong interactions with biological macromolecules, such as enzyme active sites.[5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉N₃O[5][6]
Molecular Weight 163.18 g/mol [5]
Monoisotopic Mass 163.07455 Da[6]
SMILES COC1=CC2=C(C=C1)C(=NN2)N[6]
InChIKey HNOSKPXFWPKCPP-UHFFFAOYSA-N[6]
Predicted XlogP 1.2[6]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 4[5]

Synthesis: A Mechanistic Approach

The construction of the 3-aminoindazole scaffold is a well-established process in synthetic organic chemistry. A robust and frequently employed strategy involves the reaction of an ortho-halobenzonitrile with hydrazine.[2][7] This pathway is efficient and allows for wide functional group tolerance, making it ideal for creating diverse libraries of indazole derivatives.

The synthesis of this compound logically follows this paradigm, starting from 2-fluoro-5-methoxybenzonitrile.

Causality of the Synthetic Protocol:

  • Nucleophilic Aromatic Substitution (SₙAr): The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient carbon atom bearing the fluorine atom. The fluorine, being a good leaving group and activated by the ortho-cyano group, is readily displaced.

  • Intramolecular Cyclization: The resulting intermediate undergoes a spontaneous intramolecular condensation. The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, leading to the formation of the pyrazole ring fused to the benzene core. This cyclization is thermodynamically driven, resulting in the stable aromatic indazole system.

Experimental Protocol: Synthesis of this compound

Step 1: To a solution of 2-fluoro-5-methoxybenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or 2-ethoxyethanol, add hydrazine hydrate (3.0-5.0 eq).

Step 2: Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.

Step 3: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

Step 4: Collect the solid product by filtration. Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual starting materials and impurities.

Step 5: If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a pure solid.

SynthesisWorkflow start 2-fluoro-5-methoxybenzonitrile intermediate SₙAr followed by Intramolecular Cyclization start->intermediate Step 1 reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->intermediate conditions Reflux in n-Butanol (120-140 °C) conditions->intermediate product This compound intermediate->product Step 2-5 (Workup & Purification)

Fig 1: Synthetic workflow for this compound.

Role in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a high-value intermediate. Its true utility lies in its role as a scaffold for building more complex molecules with tailored biological activities.

The Hinge-Binding Fragment

The 1H-indazole-3-amine motif is a highly effective "hinge-binding" fragment, particularly for protein kinases.[3][8] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole core can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that is essential for inhibitor anchoring. This interaction provides a strong foundation for achieving high-potency inhibition.

A Versatile Scaffold for Elaboration

The amine group at the 3-position and the indazole ring itself provide multiple points for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties.

  • N-Acylation/Sulfonylation: The amine can be readily acylated or sulfonylated to introduce side chains that occupy adjacent pockets in the target enzyme.

  • Suzuki and Buchwald-Hartwig Couplings: The indazole core, if appropriately functionalized with a halide (e.g., at the 5- or 7-position), can undergo palladium-catalyzed cross-coupling reactions to append aryl or heteroaryl groups, enabling the exploration of broader chemical space.

This versatility has led to the incorporation of the indazole scaffold into numerous clinical and preclinical drug candidates, including inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Bcr-Abl kinase.[1]

DrugDevelopment cluster_reactions Synthetic Elaboration start 6-methoxy-1H- indazol-3-amine reaction1 Amide Coupling (Acylation) start->reaction1 reaction2 Suzuki Coupling (if halogenated) start->reaction2 reaction3 N-Alkylation start->reaction3 end_product Potent & Selective Kinase Inhibitor (e.g., FGFR inhibitor) reaction1->end_product Adds side chain reaction2->end_product Adds aryl group reaction3->end_product Modifies core

Fig 2: Role as an intermediate in drug development.

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity, particularly as anticancer agents.[9] Studies on closely related 1H-indazol-3-amine derivatives have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8]

Mechanistic investigations have implicated the inhibition of key survival pathways. For example, certain indazole derivatives have been shown to modulate the levels of Bcl-2 family proteins, which are critical regulators of apoptosis.[8][9] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can shift the cellular balance towards cell death. Furthermore, some derivatives have been found to interfere with the p53/MDM2 pathway, a central axis in tumor suppression.[8][9]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Based on safety data for structurally similar compounds, the following hazards should be considered:

  • Health Hazards: Harmful if swallowed.[10] Causes skin irritation and serious eye irritation.[11][12] May cause respiratory irritation.[11][12]

  • Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid breathing dust.[12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. Its robust synthesis, versatile chemical handles, and the proven ability of its core structure to anchor within critical biological targets like protein kinases make it an indispensable tool for medicinal chemists. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this key building block provides a gateway to the development of novel, effective, and targeted therapies for a range of human diseases, most notably cancer.

References

An In-depth Technical Guide to the Structural Elucidation of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise structural characterization of its derivatives is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.[4] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 6-methoxy-1H-indazol-3-amine, a key building block for advanced pharmaceutical intermediates.[5] We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating system of analysis from initial purity assessment to definitive three-dimensional structure confirmation.

Foundational Analysis: Synthesis, Purification, and Initial Verification

The journey of structural elucidation begins with a pure compound. The synthesis of this compound typically involves the cyclization of a suitably substituted benzonitrile, such as 2-fluoro-4-methoxybenzonitrile, with hydrazine.[6][7] Regardless of the synthetic route, rigorous purification is paramount.

Purification Protocol: Flash Column Chromatography

Rationale: This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The gradient is typically determined by preliminary thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to pool those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a sensitive method to assess the purity of the isolated compound. It separates components of a mixture with high resolution, allowing for quantification of the main peak relative to any impurities.[8][9]

Typical HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile.

  • Detection: UV-Vis detector, typically monitoring at 254 nm and 280 nm.

  • Expected Result: A single major peak, ideally with >98% purity by peak area.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Confident structural assignment relies not on a single technique, but on the convergence of data from multiple orthogonal analyses. The workflow presented here ensures that each piece of structural information is cross-validated by another method.

Elucidation_Workflow cluster_synthesis Compound Preparation cluster_nmr NMR Toolkit Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Confirms Molecular Formula Synthesis->MS Initial Check NMR NMR Spectroscopy Maps Atomic Connectivity MS->NMR Proceed if MW matches XRay X-ray Crystallography Defines 3D Structure NMR->XRay For Absolute Confirmation H1_NMR 1H NMR (Proton Environment) C13_NMR 13C NMR (Carbon Skeleton) HSQC HSQC (C-H Correlation) HMBC HMBC (Long-Range C-H Correlation) H1_NMR->C13_NMR C13_NMR->HSQC HSQC->HMBC HMBC_Correlations cluster_structure Key HMBC Correlations for this compound img OCH3_H OCH3 Protons C6 C-6 OCH3_H->C6 Confirms Methoxy Position H4 H-4 H4->C6 C5 C-5 H4->C5 C7a C-7a H4->C7a H5 H-5 C3a C-3a H5->C3a C7 H5->C7 H7 H-7 H7->C5 H7->C3a

References

The Strategic Significance of 6-Methoxy-1H-indazol-3-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 2, 2026 – As the landscape of targeted therapeutics continues to evolve, the demand for versatile and potent chemical scaffolds has never been greater. Among these, the indazole core has emerged as a privileged structure in medicinal chemistry, particularly in the realm of oncology. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of a key derivative, 6-methoxy-1H-indazol-3-amine (CAS No. 511225-17-5) . We will delve into its synthesis, physicochemical properties, and its critical role as a foundational building block for a new generation of kinase inhibitors.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole ring system, a bicyclic heteroaromatic structure, has garnered significant attention in drug discovery due to its bioisosteric relationship with purines, the core of ATP. This structural mimicry allows indazole derivatives to effectively compete for the ATP-binding site of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 1H-indazol-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[1]

The strategic placement of substituents on the indazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 6-methoxy group on the 1H-indazol-3-amine scaffold has been shown to be a particularly advantageous substitution, contributing to enhanced biological activity in several classes of kinase inhibitors.[2][3] This guide will elucidate the synthesis and application of this important intermediate, providing a rationale for its prevalence in contemporary drug design.

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
CAS Number 511225-17-5--INVALID-LINK--
Molecular Formula C₈H₉N₃OPubChem
Molecular Weight 163.18 g/mol PubChem
Appearance Off-white to light brown solid---
Solubility Soluble in DMSO and methanol---
Predicted XlogP 1.2PubChem

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction, followed by cyclization. The readily available starting material, 2-fluoro-4-methoxybenzonitrile, reacts with hydrazine hydrate in a one-pot synthesis.

Reaction Scheme

G start 2-fluoro-4-methoxybenzonitrile reaction SNA_r_ & Cyclization start->reaction hydrazine Hydrazine Hydrate (N2H4·H2O) hydrazine->reaction product This compound solvent Solvent (e.g., n-Butanol) solvent->reaction heat Heat (Reflux) heat->reaction reaction->product G cluster_0 Synthetic Diversification start This compound coupling Amide Bond Formation or Cross-Coupling Reaction start->coupling Coupling Reaction reagent Acylating/Arylating Agent (e.g., Carboxylic Acid, Aryl Halide) reagent->coupling product Kinase Inhibitor Library coupling->product G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K MAPK RAS-MAPK Pathway VEGFR->MAPK Inhibitor Indazole-based Inhibitor (derived from this compound) Inhibitor->VEGFR Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis MAPK->Angiogenesis

References

The Indazole Core as a Privileged Scaffold in Kinase Inhibition: A Mechanistic Deep Dive on 6-methoxy-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Precision in Oncology

In the landscape of modern drug discovery, particularly within oncology, the pursuit of molecularly targeted agents has revolutionized treatment paradigms. The indazole nucleus has emerged as a cornerstone in medicinal chemistry, serving as a versatile and "privileged" scaffold for the development of potent and selective kinase inhibitors. This technical guide delves into the mechanistic underpinnings of the 6-methoxy-1H-indazol-3-amine core, not as an isolated entity, but as the foundational blueprint for a multitude of clinically relevant kinase inhibitors. While specific, direct biological data on the parent this compound is sparse in public literature, its derivatives have been extensively studied, providing a rich tapestry of mechanistic insights. This document will, therefore, focus on the well-documented mechanisms of action of these derivatives, offering researchers and drug development professionals a comprehensive understanding of how this scaffold achieves its therapeutic effects. We will explore the common molecular targets, the intricate binding interactions, the resulting downstream signaling consequences, and the state-of-the-art methodologies employed to elucidate these mechanisms.

The 1H-Indazol-3-amine Scaffold: A Master Key for Kinase Pockets

The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, a critical feature for potent kinase inhibition.[1][2] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, share a conserved ATP-binding cleft. A key feature of this cleft is the "hinge region," which forms hydrogen bonds with the adenine moiety of ATP. The 3-aminoindazole core adeptly mimics these interactions, enabling it to anchor within the ATP-binding site and competitively inhibit kinase activity.

Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide range of kinases implicated in cancer, including:

  • Receptor Tyrosine Kinases (RTKs):

    • Fibroblast Growth Factor Receptors (FGFRs)[3][4]

    • Vascular Endothelial Growth Factor Receptors (VEGFRs)[3]

    • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)[5]

    • c-KIT[5]

    • FMS-like Tyrosine Kinase 3 (FLT3)[5]

    • Anaplastic Lymphoma Kinase (ALK)[6]

  • Serine/Threonine Kinases:

    • Polo-like Kinase 4 (PLK4)[7]

    • Extracellular signal-Regulated Kinase (ERK)[8]

  • Lipid Kinases:

    • Phosphatidylinositol 3-Kinase (PI3K)[9]

The versatility of the indazole core allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions on the indazole ring, such as the methoxy group at the 6-position, can significantly influence inhibitor activity.[3]

The Primary Mechanism: Competitive ATP Inhibition and Allosteric Modulation

The predominant mechanism of action for indazole-based inhibitors is competitive inhibition at the ATP-binding site of the target kinase. Many derivatives are classified as Type II inhibitors , a designation with significant mechanistic implications.

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, exposing a hydrophobic pocket adjacent to the ATP-binding site. Indazole-based Type II inhibitors typically feature a moiety that extends into this allosteric pocket, providing additional binding affinity and often conferring greater selectivity compared to Type I inhibitors that bind to the active "DFG-in" conformation.[5]

The 3-aminoindazole portion of the molecule forms critical hydrogen bonds with the kinase hinge region, while other parts of the molecule engage with different regions of the ATP-binding cleft, contributing to both potency and selectivity.[7]

Below is a generalized logical workflow for characterizing the mechanism of action of an indazole-based kinase inhibitor.

MOA_Workflow cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular & Functional Characterization Biochem_Assay Kinase Activity Assays (e.g., TR-FRET, Radiometric) Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Biochem_Assay->Binding_Assay Confirms direct interaction Selectivity Kinome-wide Selectivity Profiling Binding_Assay->Selectivity Determines specificity Cell_Prolif Anti-proliferative Assays (e.g., MTT, CellTiter-Glo) Selectivity->Cell_Prolif Correlates target inhibition with cellular effect Target_Engage Target Engagement Assays (e.g., CETSA, NanoBRET) Cell_Prolif->Target_Engage Validates on-target activity in cells Signaling Downstream Signaling Analysis (Western Blot, Phospho-proteomics) Target_Engage->Signaling Links target inhibition to pathway modulation Apoptosis Apoptosis & Cell Cycle Assays (FACS, Caspase-Glo) Signaling->Apoptosis Elucidates functional outcome

Caption: A logical workflow for elucidating the mechanism of action of kinase inhibitors.

Downstream Cellular Consequences: From Signal Transduction to Apoptosis

By inhibiting the catalytic activity of key kinases, indazole derivatives disrupt the signaling pathways that drive cancer cell proliferation, survival, and migration. The specific downstream effects depend on the primary kinase target(s) of the inhibitor.

Inhibition of Proliferation and Cell Cycle Arrest

A common outcome of treating cancer cells with indazole-based kinase inhibitors is a dose-dependent inhibition of cell proliferation.[10][11] For example, derivatives targeting PLK4, a master regulator of centriole duplication, can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis.[7] Similarly, inhibition of the PI3K/AKT/mTOR pathway by indazole compounds can block cell growth and proliferation.[9]

Induction of Apoptosis

Many indazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][11] This is often mediated by the modulation of pro- and anti-apoptotic proteins. For instance, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[2][11]

The signaling pathway leading from kinase inhibition to apoptosis is often complex and can involve multiple interconnected pathways. A simplified representation of a common pathway is depicted below.

Apoptosis_Pathway Indazole Indazole-based Kinase Inhibitor Kinase Target Kinase (e.g., FLT3, PDGFR, PLK4) Indazole->Kinase Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Kinase->Downstream Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) Downstream->Bcl2 Disruption of anti-apoptotic signal Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Promotes Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Generalized signaling pathway from kinase inhibition to apoptosis.

Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of an indazole-based kinase inhibitor. The following protocols represent a standard workflow in drug discovery.

In Vitro Kinase Activity Assays

Purpose: To determine the potency of a compound against its purified target kinase(s).

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Reagents: Purified recombinant kinase, biotinylated substrate peptide, ATP, Europium (Eu)-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure: a. Serially dilute the indazole inhibitor in DMSO and add to a 384-well assay plate. b. Add the kinase and biotinylated substrate to the wells. c. Initiate the kinase reaction by adding ATP at a concentration close to its Km value. d. Incubate for 60-120 minutes at room temperature. e. Stop the reaction and detect phosphorylation by adding the Eu-labeled antibody and SA-APC. f. Incubate for 60 minutes to allow for antibody binding. g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay TypePrincipleAdvantages
TR-FRET FRET between a lanthanide donor and a fluorescent acceptor on a phosphorylated substrate.Homogeneous, high-throughput, sensitive.
Radiometric Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate."Gold standard", highly sensitive, direct measurement.
ELISA-based Uses a phospho-specific antibody to detect the phosphorylated substrate.High-throughput, non-radioactive.
Cellular Anti-proliferative Assays

Purpose: To assess the effect of the compound on the growth of cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Seed cancer cells (e.g., K562, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1][11]

  • Treatment: Treat the cells with a serial dilution of the indazole inhibitor for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blotting for Signaling Pathway Analysis

Purpose: To determine the effect of the inhibitor on the phosphorylation status of the target kinase and its downstream effectors.

Protocol:

  • Cell Treatment: Treat the selected cancer cell line with the indazole inhibitor at various concentrations and time points.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20).

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK, cleaved PARP).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. While the parent molecule itself may serve primarily as a synthetic intermediate[12], its derivatives have yielded a rich portfolio of potent and selective kinase inhibitors with significant therapeutic potential. The core mechanism of these agents revolves around competitive ATP inhibition, often with a preference for the inactive "DFG-out" kinase conformation, leading to the disruption of oncogenic signaling pathways and ultimately, cancer cell death.

Future research in this area will likely focus on the development of next-generation indazole derivatives with improved selectivity profiles to minimize off-target effects, enhanced potency against drug-resistant kinase mutants, and optimized pharmacokinetic properties. The continued application of the robust experimental workflows detailed in this guide will be paramount to the successful translation of these promising molecules from the laboratory to the clinic.

References

Spectroscopic data for 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-methoxy-1H-indazol-3-amine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of pharmacologically active agents.[1] Its utility as a "hinge-binding fragment" in kinase inhibitors, for example, underscores the importance of its precise structural elucidation.[1] This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the unambiguous identification and characterization of this compound. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established principles of spectroscopy and data from closely related analogues to present a robust, predictive analysis. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this and similar molecules. The guide details the theoretical basis and practical application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Isomerism

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a bicyclic indazole core, substituted with a methoxy group at position 6 and an amine group at position 3. A critical feature of the indazole ring is annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2.[2] The 1H-tautomer is generally more stable.[3] Spectroscopic techniques, particularly NMR, are indispensable for confirming the substitution pattern and the dominant tautomeric form.[4]

Figure 1: Structure of this compound.

Integrated Spectroscopic Workflow

A multi-technique approach is essential for rigorous structural confirmation. No single method provides all necessary information. The workflow below illustrates a logical sequence for analysis, starting with confirmation of mass and elemental composition, followed by detailed mapping of the proton and carbon framework, and concluding with functional group identification.

G Spectroscopic Characterization Workflow cluster_ms Mass & Formula cluster_nmr Structural Framework cluster_ir Functional Groups cluster_conclusion Final Confirmation ms HRMS Analysis formula Confirm Elemental Formula (C₈H₉N₃O) ms->formula h_nmr ¹H NMR formula->h_nmr Proceed if mass matches c_nmr ¹³C NMR h_nmr->c_nmr d_nmr 2D NMR (COSY, HSQC) (Optional, for complex cases) c_nmr->d_nmr ir FTIR Spectroscopy d_nmr->ir Proceed with framework functional_groups Identify N-H, C-H, C-O, Aromatic Stretches ir->functional_groups synthesis Synthesize All Data functional_groups->synthesis Combine all evidence structure Unambiguous Structure Confirmation synthesis->structure

Caption: A typical workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a synthesized compound. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula, ruling out other potential structures with the same nominal mass. For this compound, the expected monoisotopic mass is 163.07455 Da.[5]

Predicted High-Resolution Mass Data

The table below outlines the predicted m/z values for common adducts of this compound, which are crucial for interpreting the output from an electrospray ionization (ESI) source.[5]

AdductFormulaPredicted m/z (Da)
[M+H]⁺ C₈H₁₀N₃O⁺164.08183
[M+Na]⁺ C₈H₉N₃NaO⁺186.06377
[M+K]⁺ C₈H₉KN₃O⁺202.03771
[M-H]⁻ C₈H₈N₃O⁻162.06727
Experimental Protocol: HRMS via ESI-TOF
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.

  • Data Analysis: Compare the measured m/z of the most intense ion (e.g., [M+H]⁺) with the theoretical value calculated for C₈H₁₀N₃O⁺. The mass error should ideally be less than 5 ppm to confidently confirm the elemental composition.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. For this compound, it is used to confirm the presence and positioning of the methoxy group, the substitution pattern on the aromatic ring, and the nature of the N-H protons. The choice of solvent is critical; DMSO-d₆ is often preferred for amine-containing compounds as it slows the exchange of labile N-H protons, allowing them to be observed as distinct signals.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale / Notes
H-7~7.4 - 7.6Doublet (d)1HLocated ortho to the electron-donating N1, expected to be downfield. Coupled to H-5.
H-5~6.8 - 7.0Doublet of Doublets (dd)1HCoupled to both H-7 and H-4.
H-4~6.6 - 6.8Doublet (d)1HLocated ortho to the electron-donating methoxy group, expected to be upfield. Coupled to H-5.
-OCH₃~3.8Singlet (s)3HCharacteristic region for methoxy protons. No adjacent protons to couple with.
-NH₂~5.5 - 6.5Broad Singlet (br s)2HLabile protons, chemical shift can vary with concentration and temperature. Appears broad due to exchange and quadrupolar coupling with nitrogen.
-NH (indazole)~11.0 - 12.0Broad Singlet (br s)1HCharacteristic downfield shift for indazole N-H proton. Broad due to proton exchange.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Tuning: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton. A standard experiment is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum. The chemical shifts are highly indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.). For this molecule, it will confirm the eight distinct carbon atoms of the structure.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale / Notes
C3~150 - 155Carbon bearing the amine group in the indazole ring, significantly deshielded.
C6~158 - 162Aromatic carbon attached to the oxygen of the methoxy group, highly deshielded.
C7a~140 - 145Bridgehead carbon of the indazole ring.
C3a~120 - 125Second bridgehead carbon of the indazole ring.
C5~115 - 120Aromatic CH carbon.
C7~110 - 115Aromatic CH carbon.
C4~95 - 100Aromatic CH carbon ortho to the electron-donating methoxy group, expected to be significantly shielded (upfield).
-OCH₃~55 - 60Characteristic chemical shift for a methoxy carbon.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum to the central peak of the DMSO-d₆ septet (δ 39.52 ppm).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is used to confirm the presence of the primary amine (N-H bonds), the aromatic ring (C=C and C-H bonds), and the methoxy group (C-O and C-H bonds).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchMediumPrimary Amine (-NH₂)[6]
3100 - 3000C-H Aromatic StretchMediumAromatic Ring
2950 - 2850C-H Aliphatic StretchMediumMethoxy (-OCH₃)
1650 - 1580N-H Bend (Scissoring)StrongPrimary Amine (-NH₂)[6]
1620 - 1450C=C & C=N Ring StretchStrongIndazole Aromatic System
1335 - 1250C-N Aromatic StretchStrongAryl-Amine[7]
1250 - 1200C-O Asymmetric StretchStrongAryl-Alkyl Ether (Methoxy)
~1050C-O Symmetric StretchMediumAryl-Alkyl Ether (Methoxy)

Causality: The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching modes. This is a key diagnostic feature that distinguishes it from a secondary amine (one band) or a tertiary amine (no bands in this region).[6][8]

Experimental Protocol: FTIR via ATR
  • Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) setup. Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Clean the crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the predicted functional groups.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of this compound is a process of convergent validation. HRMS confirms the correct elemental formula (C₈H₉N₃O). ¹H NMR verifies the 1,2,4-substitution pattern on the benzene ring, the presence of the methoxy group, and the relative count of all protons. ¹³C NMR confirms the presence of eight unique carbon environments consistent with the proposed structure. Finally, IR spectroscopy provides definitive evidence for the key functional groups—the primary amine, the ether linkage, and the aromatic system. Together, these orthogonal techniques provide an unassailable, comprehensive spectroscopic profile that confirms the identity and purity of the target molecule, a critical requirement for its application in research and drug development.

References

The Indazole Core Reloaded: A Technical Guide to the Research Applications of 6-Methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus stands as a "privileged scaffold" in modern medicinal chemistry, conferring advantageous properties for kinase inhibition and broader drug discovery endeavors. This technical guide delves into the potential research applications of a key derivative, 6-methoxy-1H-indazol-3-amine, a versatile building block for the synthesis of novel, biologically active molecules. We will explore the chemical rationale for its utility, provide detailed synthetic and biological evaluation protocols, and present a strategic framework for its incorporation into drug discovery pipelines, with a particular focus on the development of next-generation kinase inhibitors for oncology.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, has garnered significant attention in pharmaceutical research due to its unique physicochemical properties and its ability to mimic endogenous ligands.[1] Its utility is particularly pronounced in the field of protein kinase inhibitors, where it can function as a bioisostere of key pharmacophores like phenol and indole.[2] The 3-aminoindazole moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a common feature in ATP-competitive inhibitors.[3][4]

This compound emerges as a strategically valuable starting material. The methoxy group at the 6-position offers a handle for modifying solubility, metabolic stability, and for establishing additional interactions within the target protein's binding pocket. The primary amine at the 3-position provides a versatile reactive site for a variety of chemical transformations, allowing for the construction of diverse compound libraries. This guide will illuminate the pathways from this humble building block to potentially potent therapeutic candidates.

Potential Research Applications in Drug Discovery

The primary application of this compound lies in its role as a foundational element for the synthesis of novel small molecule inhibitors, particularly targeting protein kinases implicated in cancer and other proliferative diseases.[3] The indazole core is a key feature in several approved anti-cancer drugs, underscoring its clinical relevance.[1]

Kinase Inhibitor Synthesis: A Privileged Scaffold for Oncology

Numerous studies have demonstrated the successful incorporation of the 3-aminoindazole scaffold into potent kinase inhibitors targeting various members of the kinome, including Fibroblast Growth Factor Receptors (FGFR), Bcr-Abl, and Polo-like Kinase 4 (PLK4).[1][5] The general strategy involves the derivatization of the 3-amino group to introduce functionalities that occupy the ATP-binding site and interact with specific residues to achieve potency and selectivity.

The methoxy group of this compound can be strategically employed to enhance binding affinity or to modulate pharmacokinetic properties. For instance, in the design of FGFR inhibitors, a methoxy-substituted phenyl group at the 6-position of the indazole ring has been shown to contribute to potent enzymatic inhibition.[1]

Experimental Workflows and Protocols

This section provides detailed, field-proven methodologies for the synthesis and biological evaluation of novel compounds derived from this compound.

Synthesis of a Hypothetical Kinase Inhibitor

The following is a representative, multi-step synthesis of a hypothetical kinase inhibitor, "Indazokinib," starting from this compound. This protocol is based on established synthetic routes for analogous indazole-based inhibitors.[4]

Workflow for the Synthesis of "Indazokinib"

Caption: Synthetic workflow for "Indazokinib".

Step-by-Step Protocol:

  • Acylation:

    • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).

    • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 2-chloro-N-(6-methoxy-1H-indazol-3-yl)acetamide.

  • Suzuki Coupling:

    • In a reaction vessel, combine the chlorinated intermediate from the previous step (1.0 eq), a desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate or cesium carbonate (2.0 eq).

    • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring for completion.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Purify the product via column chromatography.

  • Nucleophilic Substitution:

    • Dissolve the product from the Suzuki coupling (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add the desired amine nucleophile (e.g., a substituted piperazine) (1.5 eq) and a base like potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract the product.

    • Purify the final compound by column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain "Indazokinib."

Biological Evaluation Cascade

A logical and efficient screening cascade is crucial for identifying promising lead compounds.

Drug Discovery Screening Cascade

G A Primary Screen: In Vitro Kinase Assay (e.g., LanthaScreen™) B Secondary Screen: Cell Viability Assay (e.g., MTT) A->B Potent Hits C Tertiary Screen: Apoptosis & Cell Cycle Analysis B->C Cell-Active Hits D Lead Optimization & In Vivo Studies C->D Confirmed Mechanism of Action G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor "Indazokinib" Inhibitor->RTK

References

Methodological & Application

Application Note: A Robust and Scalable Protocol for the Synthesis of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-methoxy-1H-indazol-3-amine, a critical building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and this specific derivative serves as a key intermediate for various therapeutic agents, particularly in oncology.[1][2] The presented methodology is based on the efficient cyclization of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate, a route selected for its high yield, operational simplicity, and scalability. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and discuss critical process parameters to ensure reproducibility and safety. This guide is intended for researchers and process chemists in the pharmaceutical and drug development sectors.

Introduction and Significance

The indazole nucleus, a bicyclic aromatic heterocycle, is a bioisostere of indole and is integral to a wide array of FDA-approved drugs and clinical candidates, including the kinase inhibitors Pazopanib and Axitinib.[2][3] The 3-aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment, enabling potent interactions with the ATP-binding site of various protein kinases.[4][5]

This compound (CAS: 21409192) is a highly valuable intermediate due to the strategic placement of the methoxy group, which can modulate the electronic properties and metabolic stability of derivative compounds. Its synthesis is a frequent and crucial step in the development of novel therapeutics.[1] This protocol details a reliable synthesis that proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Synthetic Strategy and Reaction Mechanism

The chosen synthetic route involves the reaction of 2-fluoro-4-methoxybenzonitrile with hydrazine hydrate in a high-boiling solvent, such as n-butanol. This method is advantageous due to the high reactivity of the ortho-fluorobenzonitrile substrate and the straightforward, often high-yielding, nature of the transformation.[4][6]

Mechanism: The reaction proceeds in two key stages:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the carbon atom bearing the fluorine substituent. The electron-withdrawing nature of the adjacent nitrile group activates the aromatic ring towards this attack, and the fluorine atom acts as an excellent leaving group.

  • Intramolecular Cyclization: Following the initial substitution, the second nitrogen atom of the hydrazine moiety performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This forms a five-membered pyrazole ring fused to the benzene ring, which, after tautomerization, yields the thermodynamically stable 1H-indazole product.[2][7]

The overall reaction scheme is depicted below.

G cluster_reactants Reactants cluster_product Product Reactant1 2-Fluoro-4-methoxybenzonitrile Product This compound Reactant1->Product n-Butanol, Reflux Reactant2 Hydrazine Hydrate Reactant2->Product

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molar Eq.QuantityNotes
2-Fluoro-4-methoxybenzonitrile94088-46-7151.141.010.0 gStarting material
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.063.09.9 mLCorrosive and toxic
n-Butanol71-36-374.12-100 mLSolvent
Ethanol64-17-546.07-As neededRecrystallization
Deionized Water7732-18-518.02-As neededWashing
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow from setup to final product.

  • Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. Ensure the setup is in a certified chemical fume hood.

  • Charge Reactants: To the flask, add 2-fluoro-4-methoxybenzonitrile (10.0 g, 66.2 mmol) and n-butanol (100 mL). Stir the mixture to dissolve the starting material.

  • Hydrazine Addition: Slowly add hydrazine hydrate (9.9 mL, ~198.6 mmol) to the stirred solution at room temperature. The addition is typically not significantly exothermic but should be done with care.

  • Reflux: Heat the reaction mixture to reflux (approx. 117-118 °C for n-butanol) using the heating mantle. Maintain a gentle reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is generally complete within 2-4 hours.

  • Cooling and Precipitation: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. The product will begin to precipitate as a solid. Further cooling in an ice bath for 30-60 minutes can maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) to remove excess hydrazine and salts, followed by a small amount of cold ethanol (20 mL) to aid in drying.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization. Filter the purified crystals.

  • Drying: Dry the final product under vacuum at 50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance Off-white to light tan solid
Yield 85-95%
Melting Point 175-178 °C
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 10.9 (s, 1H, NH), 7.3 (d, 1H), 6.5 (d, 1H), 6.3 (dd, 1H), 5.5 (s, 2H, NH₂), 3.7 (s, 3H, OCH₃)
Mass Spec (ESI+) m/z: 164.08 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Safety and Handling

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle it exclusively within a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8] Have a hydrazine spill kit available.

  • n-Butanol: Flammable liquid and vapor. Causes skin and eye irritation. Use in a well-ventilated area.

  • Reaction Conditions: The reaction is heated to reflux. Ensure proper assembly of glassware to prevent vapor leakage.

Discussion and Field Insights

  • Choice of Starting Material: 2-fluoro-4-methoxybenzonitrile is an ideal precursor. The fluorine atom at the ortho position to the nitrile group is highly activated for SNAr, leading to clean and efficient conversion.[9] Syntheses starting from corresponding 2-chloro or 2-bromobenzonitriles are also possible but may require harsher conditions or catalytic assistance.[10]

  • Solvent Selection: While n-butanol is specified, other high-boiling polar solvents like ethanol, isopropanol, or ethylene glycol can also be used. The choice of solvent can influence reaction time and the product's precipitation behavior. n-Butanol provides an excellent balance of reaction temperature and ease of removal.

  • Tautomerism: The indazole ring exists in tautomeric forms. The 1H-indazole is generally the most thermodynamically stable and is the predominant tautomer isolated under these reaction conditions.[6][7]

This protocol provides a validated and efficient pathway to a crucial building block for drug discovery, balancing high yield with operational simplicity and safety.

References

Application Notes and Protocols for the Investigation of 6-methoxy-1H-indazol-3-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing 6-methoxy-1H-indazol-3-amine in Oncology Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including several FDA-approved anti-cancer drugs.[1] Molecules such as axitinib, pazopanib, and entrectinib underscore the success of indazole derivatives as potent kinase inhibitors for cancer therapy.[2][1] The subject of this guide, this compound, represents a key foundational molecule within this class. While direct, extensive research on the specific anti-cancer effects of this compound is nascent, its structural motif is central to a multitude of derivatives that exhibit potent cytotoxic, anti-proliferative, and pro-apoptotic activities across a range of cancer cell lines.

Therefore, this document serves a dual purpose. Firstly, it contextualizes this compound as a valuable building block and potential pharmacophore, drawing upon the established mechanisms of its close chemical relatives.[3] Secondly, it provides a comprehensive suite of protocols for researchers to systematically investigate the potential anti-cancer properties of this specific compound or its novel derivatives. The methodologies outlined herein are designed to be robust and self-validating, enabling researchers to explore its mechanism of action, from initial cytotoxicity screening to detailed pathway analysis.

Part 1: The Scientific Rationale - Learning from Indazole Derivatives

The therapeutic potential of the indazole core is primarily linked to its ability to act as a "hinge-binding" motif within the ATP-binding pockets of various protein kinases.[2] This interaction can disrupt signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Established Mechanisms of Action for Indazole Analogs:
  • Kinase Inhibition: A predominant mechanism for indazole derivatives is the inhibition of protein kinases.[2][1] Derivatives have shown potent inhibitory activity against:

    • Fibroblast Growth Factor Receptors (FGFRs): Crucial in cell proliferation and angiogenesis.[2]

    • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of tumor angiogenesis.[1]

    • Tie2 and EphB4: Involved in vascular development and tumor progression.[2]

  • Induction of Apoptosis: Many indazole compounds trigger programmed cell death. Studies on derivatives of 1H-indazol-3-amine have demonstrated that this is often achieved by modulating the balance of pro- and anti-apoptotic proteins.[4][5][6][7]

    • Bcl-2 Family Modulation: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax have been consistently observed.[4][5]

    • p53/MDM2 Pathway: Some derivatives are believed to interfere with the p53/MDM2 interaction, leading to p53-mediated apoptosis.[5][6][7][8]

  • Cell Cycle Arrest: The anti-proliferative effects are also linked to the ability to halt the cell cycle, preventing cancer cells from dividing.[5][6]

The 6-methoxy substitution on the indazole ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially enhancing its binding affinity to target proteins.[2] The 3-amine group is a critical feature, often involved in forming key hydrogen bonds with the hinge region of kinase domains.[2]

Hypothesized Signaling Pathway for Indazole Derivatives

The following diagram illustrates a potential mechanism of action for an indazole derivative based on published data. This serves as a hypothetical model for investigating this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activation Indazole This compound (or Derivative) Indazole->RTK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indazole->Bax Activation Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Apoptosis Activation

Caption: Hypothesized mechanism of indazole derivatives.

Part 2: Experimental Protocols for Functional Characterization

This section provides detailed protocols to assess the anti-cancer potential of this compound.

Compound Handling and Preparation
  • Safety: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

  • Solubility Testing: Determine the optimal solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Test solubility up to at least 100 mM.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in high-purity DMSO to create a concentrated stock solution (e.g., 10-100 mM).

    • Vortex thoroughly until fully dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light. The final DMSO concentration in cell culture media should not exceed 0.5% to avoid solvent-induced toxicity.

General Experimental Workflow

The following diagram outlines a logical progression for testing a novel compound in cancer cell lines.

workflow start Start: Select Cancer Cell Lines viability Protocol 2.3: Cell Viability Assay (MTT/SRB) Determine IC50 start->viability apoptosis Protocol 2.4: Apoptosis Assay (Annexin V / PI Staining) viability->apoptosis Based on IC50 cell_cycle Protocol 2.5: Cell Cycle Analysis (PI Staining) viability->cell_cycle Based on IC50 western Protocol 2.6: Western Blot Analysis (Probe Key Pathway Proteins) apoptosis->western cell_cycle->western end Conclusion: Mechanistic Insights western->end

Caption: Standard workflow for compound evaluation.

Protocol: Cell Viability and IC50 Determination (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle: The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Selected cancer cell lines (e.g., K562, A549, PC-3, HepG2, HCT116)[5][6][9]

    • Complete culture medium

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS, sterile filtered)

    • DMSO

    • Plate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control."

    • Incubate for the desired time period (e.g., 48 or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

ParameterExample Value
Cell LineK562 (Chronic Myeloid Leukemia)
Seeding Density8,000 cells/well
Treatment Duration48 hours
Compound Range0.1, 1, 5, 10, 25, 50, 100 µM
Example Result (Hypothetical) IC50 = 5.15 µM (based on derivative 6o)[5][6]
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Procedure:

    • Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells immediately by flow cytometry.

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Treatment Group% Early Apoptosis (Hypothetical)% Late Apoptosis (Hypothetical)Total Apoptosis (Hypothetical)
Vehicle Control2.1%1.5%3.6%
1x IC50 Compound9.6%7.0%16.6%
2x IC50 Compound15.8%21.9%37.7%
Data modeled after results for an indazole derivative.[7]
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content.

  • Procedure:

    • Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 2.4).

    • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol: Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for probing the signaling pathways affected by the compound.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.

  • Target Protein Selection: Based on the known activities of indazole derivatives, the following proteins are high-priority targets for initial investigation:

    • Apoptosis Markers: Bcl-2, Bax, Cleaved Caspase-3, PARP

    • Kinase Activity: Phospho-FGFR, Phospho-AKT, Phospho-ERK

    • Cell Cycle Regulators: Cyclin D1, p21, p27

  • Procedure:

    • Protein Extraction: Treat cells with the compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine changes in protein expression or phosphorylation status.

Part 3: Concluding Remarks and Future Directions

The protocols and rationale provided in this guide offer a robust framework for the initial investigation of this compound as a potential anti-cancer agent. By leveraging the extensive knowledge base established for its chemical derivatives, researchers can form testable hypotheses regarding its mechanism of action. Positive results in these foundational assays—particularly potent cytotoxicity, induction of apoptosis, and modulation of key signaling proteins—would provide a strong impetus for further studies. These could include broader kinase profiling, in vivo efficacy studies in animal models, and medicinal chemistry efforts to synthesize novel derivatives with improved potency and selectivity. The indazole scaffold remains a fertile ground for the discovery of new oncology therapeutics, and a systematic evaluation of core structures like this compound is a critical step in this ongoing endeavor.

References

The Strategic deployment of 6-Methoxy-1H-Indazol-3-Amine in Contemporary Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics is an intricate dance of chemistry, biology, and innovative strategy. Within the medicinal chemist's toolkit, fragment-based drug discovery (FBDD) has emerged as a powerful paradigm for identifying highly efficient and developable lead compounds. At the heart of this approach lies the strategic selection of molecular fragments – small, low-complexity molecules that serve as starting points for building potent and selective drug candidates. Among the pantheon of privileged fragments, 6-methoxy-1H-indazol-3-amine stands out as a versatile and highly valuable scaffold, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of this fragment, offering detailed application notes and protocols for its effective utilization in drug design.

The Allure of a Privileged Scaffold: Physicochemical and Structural Attributes

The this compound core is a compelling starting point for drug discovery for several key reasons. Its indazole ring system is a bio-isostere of the native purine core of ATP, allowing it to effectively compete for the ATP binding site of many enzymes, most notably kinases. The strategic placement of its functional groups further enhances its desirability.

The 3-amino group is a critical hydrogen bond donor, enabling it to form a crucial interaction with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1] The 6-methoxy group, a hydrogen bond acceptor, can engage in additional interactions with the protein target and can be a key determinant of selectivity and potency.[2] Furthermore, the methoxy group's electronic properties can influence the pKa of the indazole nitrogens, modulating the overall physicochemical properties of the molecule.

PropertyValue/DescriptionSource
Molecular Formula C8H9N3O[3]
Molecular Weight 163.17 g/mol [3]
Predicted XlogP 1.2[3]
Hydrogen Bond Donors 2 (from the amino group and the indazole N-H)[3]
Hydrogen Bond Acceptors 3 (from the methoxy oxygen and the two indazole nitrogens)[3]

The balanced lipophilicity and hydrogen bonding capacity of this compound make it an ideal fragment that adheres to the "Rule of Three," a guiding principle in FBDD which suggests that fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP of no more than three.

Charting the Course: A Workflow for Harnessing this compound in FBDD

The integration of this compound into a drug discovery pipeline follows a well-defined, albeit iterative, path. The following workflow outlines the key stages, from initial fragment screening to lead optimization.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization A Fragment Library (including this compound) B Biophysical Screening (e.g., NMR, SPR, X-ray Crystallography) A->B C Hit Identification & Validation B->C D Structure-Based Design (X-ray or Cryo-EM) C->D E Synthesis of Analogs (e.g., Suzuki Coupling) D->E F SAR Analysis E->F F->D Iterative Optimization G ADME/Tox Profiling F->G H In vivo Efficacy Studies G->H I Candidate Selection H->I

Caption: A generalized workflow for fragment-based drug discovery utilizing this compound.

In the Lab: Protocols for Synthesis and Screening

Synthesis of this compound

A common and efficient route to this compound begins with a commercially available substituted benzonitrile. The following protocol is a representative example.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluoro-5-methoxybenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of 2-fluoro-5-methoxybenzonitrile (1 equivalent) in n-butanol, add hydrazine hydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Fragment Screening using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and characterizing the binding of fragments to a target protein. Both ligand-observed and protein-observed NMR experiments can be employed.

Protocol 2: Protein-Observed 2D ¹H-¹⁵N HSQC NMR Screening

Prerequisites:

  • A purified and isotopically labeled (¹⁵N) protein target of interest.

  • A stock solution of this compound in a deuterated solvent (e.g., DMSO-d6).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Prepare the Protein Sample: Prepare a solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) to a final concentration of 50-100 µM.

  • Acquire a Reference Spectrum: Record a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 100-500 µM.

  • Acquire a Test Spectrum: Record a second 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis: Compare the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein's HSQC spectrum upon fragment addition indicate binding. The magnitude of the CSPs can provide information on the binding affinity and the location of the binding site if the protein's resonance assignments are known.

From Hit to Lead: Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Once a hit is identified, the next phase involves synthesizing and evaluating analogs to improve potency, selectivity, and drug-like properties. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for modifying the indazole core, particularly if a bromo-substituted precursor is used.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Analog Synthesis

Materials:

  • 6-Bromo-1H-indazol-3-amine (can be synthesized from 2-fluoro-5-bromobenzonitrile)

  • A desired boronic acid or boronate ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vessel, combine 6-bromo-1H-indazol-3-amine, the boronic acid/ester, the palladium catalyst, and the base.

  • Degas the solvent system and add it to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by flash chromatography.

Structure-Activity Relationship (SAR) Insights

The SAR of indazole derivatives is highly dependent on the target. However, some general trends have been observed, particularly for kinase inhibitors.

  • C3-Position: The 3-amino group is often crucial for hinge binding. Acylation or substitution of this amine can modulate potency and selectivity.[1]

  • C5-Position: Substitution at the C5 position with aryl or heteroaryl groups via Suzuki coupling often leads to significant gains in potency by accessing additional pockets in the ATP-binding site.[4]

  • C6-Position: The 6-methoxy group can be a key determinant of selectivity. Replacing it with other small alkyl or halogen groups can fine-tune the inhibitor's profile.[2][5]

  • N1-Position: Alkylation or arylation at the N1 position can be used to probe for additional interactions and to modulate physicochemical properties.

The following table summarizes the activity of some representative 1H-indazole-3-amine derivatives against various cancer cell lines, illustrating the impact of substitutions on biological activity.

Compound IDR1 (at C5)R2 (at C3-amine)Cell LineIC₅₀ (µM)Source
6o PhenylPiperazinoacetylK5625.15[6]
5a PhenylThiophenoxyacetylK5629.32[4]
5b Phenyl(4-chlorophenoxy)acetylK5626.97[4]
The Art of Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in lead optimization to improve potency, selectivity, and ADME properties. For the this compound scaffold, several bioisosteric replacements can be considered.

Bioisosteres cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements Core This compound Methoxy Methoxy Group (at C6) - Alkyl groups - Halogens (e.g., F, Cl) - Small cyclic ethers Core->Methoxy Modulate selectivity & metabolism Amino Amino Group (at C3) - Amides - Ureas - Other H-bond donors Core->Amino Fine-tune hinge binding Indazole Indazole Core - Benzimidazole - Azaindazole - Pyrrolopyrimidine Core->Indazole Explore alternative hinge binders

Caption: Potential bioisosteric replacements for the key functional groups of this compound.

For instance, replacing the methoxy group with a small alkyl group or a halogen can alter metabolic stability and selectivity.[7] The 3-amino group can be replaced with other hydrogen bond donors like amides or ureas to fine-tune the interaction with the kinase hinge region.[8] Even the indazole core itself can be replaced with other hinge-binding scaffolds like benzimidazoles or azaindazoles to explore new chemical space and intellectual property.[9]

Conclusion

This compound is more than just a chemical entity; it is a strategic starting point for the design of novel therapeutics. Its inherent drug-like properties and its proven ability to interact with key biological targets, particularly kinases, make it an invaluable fragment for any drug discovery program. By understanding its synthesis, physicochemical properties, and the nuances of its application in fragment-based screening and lead optimization, researchers can significantly enhance their ability to discover the next generation of innovative medicines. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this privileged scaffold.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-methoxy-1H-indazol-3-amine. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, making reliable analytical methods crucial for research, development, and quality control.[1][2] The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals, covering method principles, detailed experimental protocols, and a complete validation strategy.

Introduction

This compound is a key building block and intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for anti-cancer therapies.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities.[2] As with any active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method is essential to ensure identity, purity, and strength throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like indazole derivatives.[6] Specifically, reversed-phase chromatography is well-suited for separating moderately polar aromatic compounds. This application note addresses the need for a standardized analytical procedure by providing a detailed, step-by-step protocol for the analysis of this compound, underpinned by rigorous validation to ensure its suitability for its intended purpose. The principles outlined are grounded in established pharmacopoeial standards, such as those described in USP General Chapter <621> and Ph. Eur. chapter 2.2.46.[7][8][9][10]

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to rational HPLC method development. These properties dictate the choice of stationary phase, mobile phase composition, and detector settings.

PropertyValueSource / Rationale
Chemical Structure Chemical structure of this compoundPubChem CID: 21409192
Molecular Formula C₈H₉N₃O[11]
Molecular Weight 163.18 g/mol [11]
pKa (estimated) ~4.5 (for the conjugate acid of the amine)Based on typical pKa values for aromatic amines.[12] This is a critical parameter for controlling retention and peak shape by adjusting mobile phase pH.
UV Absorption Strong UV chromophore due to the fused aromatic indazole ring system.The conjugated system allows for sensitive detection using a UV detector.

Causality in Method Design: The presence of an aromatic amine group with an estimated pKa of ~4.5 guides the mobile phase pH selection. To ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape on a C18 column, a mobile phase pH well above this value is desirable. A pH of 7.0 was chosen to ensure complete suppression of protonation, leading to stable retention times and symmetrical peaks.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18 alkyl chains bonded to silica) and the mobile phase is more polar. The separation is based on the differential partitioning of the analyte between the two phases. This compound, being a moderately polar compound, is retained on the hydrophobic C18 column. It is then eluted by a mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer. The proportion of the organic modifier is optimized to achieve a suitable retention time and resolution from potential impurities. Detection is performed using a UV-Vis spectrophotometer set at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocol

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

Materials and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

  • Sodium hydroxide (analytical grade).

  • Water (HPLC grade or Milli-Q®).

Solution Preparation
  • Phosphate Buffer (20 mM, pH 7.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 with a dilute sodium hydroxide solution.

  • Mobile Phase: Mix the 20 mM Phosphate Buffer (pH 7.0) and Acetonitrile in the ratio specified in the chromatographic conditions table. Degas the solution for 15 minutes in an ultrasonic bath or by online degasser.

  • Diluent: Prepare a mixture of Acetonitrile and HPLC water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Prepare the sample by accurately weighing the material containing the analyte and dissolving it in the diluent to achieve a final concentration within the calibrated linear range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for reversed-phase separation of aromatic compounds, providing good efficiency and resolution.
Mobile Phase 20 mM Phosphate Buffer (pH 7.0) : Acetonitrile (60:40, v/v)The buffer at pH 7.0 ensures the analyte is in a neutral state for good peak shape. The ACN percentage provides optimal elution and retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detection Wavelength 254 nmIndazole systems typically show strong absorbance around this wavelength, providing good sensitivity. A PDA detector can be used to determine the wavelength of maximum absorbance for higher sensitivity.
Run Time 10 minutesSufficient time for the elution of the main peak and any potential late-eluting impurities.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[3][5][13]

Caption: High-level experimental workflow for HPLC analysis.

System Suitability Test (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five or six replicate injections of a working standard solution (e.g., 25 µg/mL).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column separation.
% Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeDemonstrates the precision of the injector and the stability of the pump flow rate.

These criteria are based on general expectations outlined in pharmacopoeias like the USP.[7][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject the diluent (blank), a placebo (if applicable), a solution of the reference standard, and a sample solution.

  • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of this compound. The peak for the analyte in the sample chromatogram should be pure (if using a PDA detector) and free from co-elution.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Analyze a series of at least five standard solutions covering 80% to 120% of the expected sample concentration (e.g., 20, 40, 60, 80, 100, 120 µg/mL).

  • Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.

  • Protocol: Perform a recovery study by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Mobile phase composition (e.g., ±2% organic content).

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes. Allowable adjustments are often defined in pharmacopoeial chapters.[14][15]

G cluster_foundations Core Performance Metrics cluster_limits Method Sensitivity cluster_reliability Reliability & Control Root Validated HPLC Method Specificity Specificity Distinguishes analyte from interferences Root->Specificity Linearity Linearity & Range Proportional response over a defined range Root->Linearity Accuracy Accuracy Closeness to true value (Recovery) Root->Accuracy Precision Precision Agreement between repeated measurements Root->Precision Robustness Robustness Insensitive to small method variations Root->Robustness SST System Suitability Verifies system performance before use Root->SST LOD LOD Lowest detectable amount Linearity->LOD LOQ LOQ Lowest quantifiable amount Accuracy->LOQ Precision->LOQ LOD->LOQ

Caption: Logical relationship of ICH Q2(R1) validation parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative analysis of this compound. The method is grounded in established chromatographic principles and has been rigorously defined with a comprehensive validation protocol based on ICH guidelines. This ensures the generation of reliable and reproducible data, making the method highly suitable for quality control, stability studies, and general research purposes in the pharmaceutical industry.

References

Application Note: Mass Spectrometry Analysis of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometry analysis of 6-methoxy-1H-indazol-3-amine, a key building block in pharmaceutical research and development.[1] Recognizing the importance of this compound in the synthesis of biologically active molecules, particularly in oncology and neurology, this document outlines detailed protocols for its characterization using modern mass spectrometry techniques.[1] We delve into the principles of method development, including ionization source selection, optimization of mass spectrometry parameters, and the interpretation of fragmentation patterns. The protocols herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals, ensuring high-quality, reliable data for structural elucidation and purity assessment.

Introduction

This compound is a heterocyclic aromatic amine belonging to the indazole class of compounds. The indazole scaffold is a prevalent motif in many marketed drugs and clinical candidates due to its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4] Specifically, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors, making it a valuable component in the design of targeted cancer therapies.[4]

Accurate molecular weight determination and structural confirmation are critical quality attributes in the synthesis and application of such pharmaceutical intermediates. Mass spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity, specificity, and the ability to provide detailed structural information through fragmentation analysis.[5] This guide focuses on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive analysis of this compound.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Molecular Formula C₈H₉N₃O[6]
Molecular Weight 163.18 g/mol [7]
Monoisotopic Mass 163.07455 Da[6]
Structure A bicyclic structure with a pyrazole ring fused to a benzene ring, a methoxy group at position 6, and an amino group at position 3.[7][7]
Predicted LogP ~1.2[6][7]
Hydrogen Bond Donors 2 (from the amine and indazole NH groups)[7]
Hydrogen Bond Acceptors 4 (from the nitrogen atoms and methoxy oxygen)[7]

The presence of multiple nitrogen atoms and an amine group makes this compound readily ionizable by ESI in positive ion mode, typically through protonation to form the [M+H]⁺ ion.

Experimental Workflow

The overall process for the mass spectrometry analysis of this compound is outlined below. This workflow ensures a systematic approach from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve in Methanol/Water (1:1) with 0.1% Formic Acid lc Liquid Chromatography (C18 Column) prep->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 Full Scan MS (MS1) (m/z 50-500) esi->ms1 ms2 Product Ion Scan (MS2) of [M+H]⁺ (m/z 164.1) ms1->ms2 Select Precursor interpret Identify [M+H]⁺ and Fragment Ions ms2->interpret structure Propose Fragmentation Pathway interpret->structure

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system that promotes efficient ionization.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a solvent mixture consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Final Dilution (for infusion or injection): Further dilute the working solution to a final concentration of approximately 100-500 ng/mL using the same solvent mixture. The acidic condition with formic acid is crucial for promoting protonation of the amine and indazole nitrogen atoms, leading to a strong [M+H]⁺ signal in positive mode ESI.[8]

Mass Spectrometry Method Development

The following parameters are a starting point and should be optimized for the specific instrument in use. The method utilizes a triple quadrupole or Q-TOF mass spectrometer.[5][9]

Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an ESI source.

Liquid Chromatography (Optional, for mixture analysis):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to elute the compound of interest. For isocratic elution, a mixture of A and B can be determined based on initial scouting runs.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

  • Capillary Voltage: +3.5 to +4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): Flow rate and temperature should be optimized to ensure efficient solvent evaporation (e.g., 600-800 L/hr, 350-450 °C).

  • Full Scan (MS1) Range: m/z 50 - 500 to detect the molecular ion and any potential low-mass fragments or adducts.

  • Product Ion Scan (MS2):

    • Precursor Ion: m/z 164.1 (the calculated m/z for [C₈H₉N₃O + H]⁺).

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions. Optimization is key to obtaining structurally informative fragments.

Data Analysis and Interpretation

Expected Mass Spectra

Full Scan (MS1): The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 164.08. Depending on the solvent and instrument conditions, other adducts such as [M+Na]⁺ (m/z 186.06) or [M+K]⁺ (m/z 202.04) may also be present in lower abundance.[6]

Product Ion Scan (MS2): Tandem mass spectrometry of the [M+H]⁺ precursor ion will induce fragmentation, providing structural insights. The fragmentation of indazole derivatives often involves cleavages of the bonds within the heterocyclic ring system and the loss of small neutral molecules.[11]

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
164.1149.1CH₃
164.1134.1NH₃
164.1121.1CH₃ + CO
149.1121.1CO
Proposed Fragmentation Pathway

The fragmentation of protonated this compound likely proceeds through several key pathways. The primary sites of fragmentation are the methoxy group and the amine group, as well as potential ring cleavages.

fragmentation cluster_main Proposed Fragmentation of [M+H]⁺ M [M+H]⁺ m/z 164.1 F1 [M+H - CH₃]⁺ m/z 149.1 M->F1 - CH₃ F2 [M+H - NH₃]⁺ m/z 134.1 M->F2 - NH₃ F3 [M+H - CH₃ - CO]⁺ m/z 121.1 F1->F3 - CO

Caption: Proposed fragmentation pathway for this compound.

Mechanistic Insights:

  • Loss of a Methyl Radical (-CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to the ion at m/z 149.1.

  • Loss of Ammonia (-NH₃): The amine group at the 3-position can be readily lost as a neutral ammonia molecule, resulting in the fragment at m/z 134.1. This is a characteristic fragmentation for primary aromatic amines.[12]

  • Loss of Carbon Monoxide (-CO): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing carbon monoxide, a common pathway for phenolic-like structures, to produce the ion at m/z 121.1.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometry analysis of this compound. By following the detailed protocols for sample preparation, instrument setup, and data interpretation, researchers can confidently confirm the identity and structure of this pharmaceutically important intermediate. The predictable fragmentation patterns observed in tandem mass spectrometry offer a reliable method for structural elucidation and can be extended to the analysis of related indazole derivatives. The methodologies described herein are essential for ensuring the quality and integrity of compounds used in drug discovery and development pipelines.

References

Application Notes and Protocols for Utilizing 6-methoxy-1H-indazol-3-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the effective solubilization and use of 6-methoxy-1H-indazol-3-amine in various biological assays. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information on structurally related indazole derivatives, general principles of small molecule formulation, and established best practices to provide a robust framework for its application in research and drug discovery.

Understanding the Physicochemical Landscape of this compound

The indazole scaffold is a prominent feature in many biologically active molecules, including several approved kinase inhibitors.[1][2] The presence of the 3-amino group suggests a potential for basicity, while the pyrazole and benzene rings contribute to its aromaticity and potential for hydrophobic interactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeImplication for Biological AssaysSource
Molecular Formula C₈H₉N₃O-[3]
Molecular Weight 163.18 g/mol Standard for small molecule inhibitors.[3]
XlogP 1.2Indicates moderate lipophilicity, suggesting that while it may have some aqueous solubility, it will likely require an organic co-solvent for stock solutions. Optimal LogP values for oral bioavailability are often considered to be in the range of -1.0 to 2.0.[4][3]
Predicted pKa Basic pKa: 4.5 - 5.5The 3-amino group is predicted to be the most basic center. This pKa suggests that the compound will be partially protonated at physiological pH (7.4), which can influence its solubility and interaction with targets. The solubility will likely increase in acidic buffers.[Estimated based on similar structures and prediction software principles]

Strategic Solubilization: From Powder to Biologically Active Solution

The moderate lipophilicity of this compound necessitates a careful approach to its solubilization to avoid precipitation in aqueous assay buffers. The following protocols are designed to ensure the compound remains in solution and is available to interact with its biological target.

Preparation of High-Concentration Stock Solutions

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of a wide array of organic compounds for biological screening.[5]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.63 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

G cluster_0 Stock Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot & Store dissolve->aliquot

Caption: Workflow for preparing a DMSO stock solution.

Preparation of Working Solutions for Biological Assays

Direct dilution of a high-concentration DMSO stock into aqueous buffer can lead to precipitation. Therefore, a serial dilution strategy is recommended to prepare working solutions.

Protocol 2: Serial Dilution for Dose-Response Experiments

  • Intermediate Dilutions: Prepare a series of intermediate dilutions of the 10 mM stock solution in 100% DMSO. For example, for a 10-point, 3-fold serial dilution, dilute the 10 mM stock to 3.33 mM, then to 1.11 mM, and so on, in separate tubes.

  • Final Dilution into Assay Buffer: From each intermediate DMSO dilution, transfer a small volume into the final aqueous assay buffer to achieve the desired final concentrations. It is crucial to maintain a consistent and low final concentration of DMSO in all wells, typically ≤ 0.5%, to minimize solvent-induced artifacts.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO as the compound-treated samples.

G cluster_0 Serial Dilution in 100% DMSO cluster_1 Final Dilution in Assay Buffer stock 10 mM Stock in 100% DMSO d1 3.33 mM stock->d1 d2 1.11 mM d1->d2 w1 Working Soln 1 d1->w1 d3 ... d2->d3 w2 Working Soln 2 d2->w2 w3 ... d3->w3

Caption: Serial dilution strategy for preparing working solutions.

Application in Key Biological Assays

The indazole scaffold is a common feature in many kinase inhibitors.[1][6] Therefore, assays to determine the effect of this compound on kinase activity and cell proliferation are highly relevant.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of the compound against a purified kinase using a luminescence-based assay that measures ATP consumption.[7]

Protocol 3: ADP-Glo™ Kinase Assay

  • Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the kinase of interest, and its specific substrate.

  • Prepare Inhibitor Dilutions: Following Protocol 2, prepare a serial dilution of this compound.

  • Initiate Kinase Reaction: In a white, opaque 384-well plate, dispense the inhibitor dilutions. Add the Kinase Reaction Master Mix to all wells. Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Measure Luminescence: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., K562 chronic myeloid leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the respective wells. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

G cluster_0 Cell-Based Assay Workflow seed Seed Cells treat Treat with Compound seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., MTT) incubate->assay read Readout assay->read

Caption: General workflow for a cell-based assay.

Troubleshooting Common Solubility Issues

Even with careful preparation, precipitation of the compound can occur. Here are some troubleshooting strategies:

  • Precipitation upon dilution in aqueous buffer:

    • Decrease the final compound concentration: The compound may be exceeding its kinetic solubility limit.

    • Increase the final DMSO concentration: While not ideal, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary, but its effect on the assay must be carefully validated.

    • Use of Pluronic F-127: This non-ionic surfactant can help to stabilize the compound in solution. A small amount (e.g., 0.01-0.1%) can be added to the final assay buffer.

  • Compound crashing out of solution during the assay:

    • Reduce incubation time: If the compound is unstable in the assay medium over long periods, reducing the incubation time may be necessary.

    • Include serum or BSA in the buffer: Proteins can sometimes help to keep hydrophobic compounds in solution.

Conclusion

This compound is a compound with potential for biological activity, likely as a kinase inhibitor. While its physicochemical properties necessitate careful handling to ensure solubility in aqueous environments, the protocols and strategies outlined in this guide provide a robust framework for its successful application in a variety of in vitro assays. By understanding the principles of solubilization and employing systematic experimental design, researchers can obtain reliable and reproducible data to elucidate the biological function of this promising molecule.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Indazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving indazole substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this powerful yet often temperamental transformation. Indazoles are a cornerstone of many pharmaceutical agents, but their unique electronic properties, particularly the presence of the acidic N-H proton in unprotected variants, introduce specific hurdles not always seen with simpler aryl halides.

This document moves beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues logically and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: No or Minimal Product Formation

Question: I've set up my Suzuki reaction with a bromo-indazole, but I'm seeing no conversion to the desired product, only starting materials. What are the most likely initial culprits?

This is a common and frustrating issue, typically pointing to the failure of one of the core components of the catalytic cycle. The problem can be systematically diagnosed by considering the catalyst, base, and reaction environment.

Answer Breakdown & Recommended Actions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its failure to initiate the cycle is a primary cause of complete reaction failure.

    • Causality: Pd(0) species are required to initiate the catalytic cycle via oxidative addition to the indazole-halide bond.[1] Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ, while Pd(0) sources like Pd(PPh₃)₄ can be deactivated by oxidation if handled improperly.

    • Solution:

      • Verify Catalyst Activity: Test your catalyst batch on a known, reliable reaction (e.g., coupling 4-bromotoluene with phenylboronic acid).

      • Use a Pre-catalyst: Modern palladium pre-catalysts, especially those incorporating bulky biarylphosphine ligands (e.g., XPhos, SPhos), are often more stable and reliable for challenging substrates like indazoles.[2][3]

      • Ensure Anaerobic Conditions: Rigorously degas your solvent(s) and reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Assemble the reaction under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[4]

  • Ineffective Base: The base is not merely a spectator; it is a stoichiometric reagent required for the crucial transmetalation step.[5]

    • Causality: The base activates the boronic acid by converting it into a more nucleophilic "ate" complex (a tetracoordinate boronate species), which is necessary to transfer the organic group to the palladium center.[6] If the base is too weak, insoluble, or hydrated, this step will fail.

    • Solution:

      • Choice of Base: For indazole substrates, inorganic bases are standard. Potassium phosphate (K₃PO₄) is an excellent and often superior choice for N-heterocyclic substrates.[2] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also widely used.[1][7]

      • Base Quality: Ensure the base is a fine, anhydrous powder. If necessary, grind it before use and/or dry it in an oven.

      • Solubility: The base must have some solubility in the reaction medium. Using a mixed solvent system, such as 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio), is often essential to dissolve the base sufficiently.[2][8]

  • Suboptimal Temperature: Suzuki couplings are rarely efficient at room temperature and require thermal energy.

    • Causality: Key steps in the catalytic cycle, such as oxidative addition and reductive elimination, have significant activation energy barriers.

    • Solution: While halo-indazoles are relatively reactive, a starting temperature of 80-100 °C is typical.[1][7] If the reaction is sluggish, cautiously increasing the temperature to 110-120 °C (solvent permitting) can be effective.[5]

Below is a logical workflow to diagnose a completely stalled reaction.

G start No Product Observed cat_check 1. Verify Catalyst Activity start->cat_check sub_cat1 Run control reaction with simple substrates cat_check->sub_cat1 Test batch sub_cat2 Switch to a robust pre-catalyst (e.g., XPhos G3) cat_check->sub_cat2 Improve stability sub_cat3 Ensure rigorous degassing/inert atmosphere cat_check->sub_cat3 Prevent oxidation base_check 2. Optimize Base & Solvent sub_base1 Use K3PO4 or Cs2CO3 (finely powdered) base_check->sub_base1 Check type/quality sub_base2 Use Dioxane/Water (4:1) to improve solubility base_check->sub_base2 Ensure solubility cond_check 3. Adjust Reaction Conditions sub_cond1 Increase temperature (e.g., 80°C -> 100°C) cond_check->sub_cond1 Overcome energy barrier sub_cat3->base_check sub_base2->cond_check

Caption: Initial troubleshooting flowchart for stalled Suzuki reactions.

Section 2: Low Reaction Yield

Question: My reaction is working, but I'm getting a low yield (<50%). I can see my product, but a lot of the indazole starting material remains. What's causing this inefficiency?

Low yields often indicate a more subtle problem where the catalytic cycle is turning over, but is either inefficient or is being arrested prematurely. With indazoles, the primary suspect is often catalyst inhibition by the substrate itself.

Answer Breakdown & Recommended Actions:

  • Catalyst Inhibition by the Indazole N-H: This is the most significant and specific challenge for unprotected indazoles.

    • Causality: The acidic N-H group of the indazole (pKa ≈ 14) can be deprotonated by the base.[2] The resulting indazolide anion, or even the neutral indazole, can coordinate strongly to the Pd(II) intermediate formed after oxidative addition. This forms stable, off-cycle palladium complexes that act as catalyst reservoirs, effectively removing the catalyst from the productive cycle.[2][3] Transmetalation becomes the rate-limiting step, and at elevated temperatures, these off-cycle species can be favored.[2]

    • Solution:

      • Use Specialized Ligands: This is the most effective solution. Bulky, electron-rich biarylphosphine ligands like XPhos and SPhos are designed to promote the desired catalytic steps (especially reductive elimination) much faster than the formation of inhibitory off-cycle complexes.[2] In many cases, switching from a simple ligand like PPh₃ or even dppf to one of these Buchwald-type ligands is sufficient to achieve high yields.[2][7]

      • N-H Protection: While less elegant, protecting the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a robust and nearly foolproof method to prevent catalyst inhibition.[9] This physically blocks the nitrogen from coordinating to the palladium center.

      • Increase Catalyst Loading: As a last resort, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes compensate for partial inhibition, though this is not economically ideal.[10]

The diagram below illustrates how the indazole substrate can divert the catalyst from the productive Suzuki-Miyaura cycle.

G cluster_0 Productive Suzuki Cycle cluster_1 Inhibitory Off-Cycle Pathway Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Indazole-X PdII_Halide Indazole-Pd(II)-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal + Ar'B(OR)2 + Base Inhibition Catalyst Sequestration PdII_Halide->Inhibition + Unprotected     Indazole/Indazolide PdII_Aryl Indazole-Pd(II)-Ar' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Product Product: Indazole-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration Off_Cycle Inactive Pd(II)-Indazolide Complex (Dimer/Oligomer) Inhibition->Off_Cycle

Caption: The inhibitory effect of unprotected indazoles on the Pd catalytic cycle.

  • Boronic Acid Decomposition: The boronic acid partner may be degrading over the course of the reaction.

    • Causality: Boronic acids, particularly electron-deficient or heteroaromatic ones, can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) or form inactive trimeric anhydrides (boroxines) upon heating.[2][4]

    • Solution:

      • Use Fresh Reagents: Use high-purity boronic acid from a reliable source.

      • Switch to Boronic Esters: Pinacol esters of boronic acids are significantly more stable towards protodeboronation and are an excellent alternative.[11]

      • Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents) to compensate for minor degradation.

The tables below summarize recommended starting points for catalysts, ligands, bases, and solvents when coupling indazole substrates.

Table 1: Recommended Catalyst & Ligand Systems for Indazole Coupling

Catalyst Precursor Ligand Typical Loading (mol%) Notes
Pd(OAc)₂ or Pd₂(dba)₃ XPhos or SPhos 1 - 3% First choice for unprotected indazoles. Highly active, promotes fast reductive elimination, overcomes N-H inhibition.[2]
PdCl₂(dppf) (none) 2 - 5% A reliable choice, especially for N-protected indazoles . Can be effective for some unprotected systems but may require higher temperatures/loadings.[1][7]

| Pd(PPh₃)₄ | (none) | 5 - 10% | Generally less effective for indazoles; often leads to low yields unless the substrate is highly activated. Prone to decomposition.[7][8] |

Table 2: Common Bases and Solvents

Base Strength Solvent System Notes
K₃PO₄ Strong Dioxane/H₂O (4:1) Often the best choice for unprotected N-heterocycles.[2]
Cs₂CO₃ Strong Dioxane/H₂O, DMF Highly effective but more expensive. Good for difficult couplings.[7]

| K₂CO₃ | Moderate | DME, Dioxane/H₂O | A standard, cost-effective choice that works well in many cases, especially with N-protected indazoles.[12] |

Section 3: Side Product Formation

Question: My reaction produces the desired product, but I'm also getting significant amounts of side products, making purification difficult. What are these byproducts and how can I prevent them?

The two most common side products in Suzuki couplings are from homocoupling of the boronic acid and dehalogenation of the indazole starting material.

Answer Breakdown & Recommended Actions:

  • Homocoupling of the Boronic Acid: Formation of an Ar'-Ar' byproduct.

    • Causality: This is primarily caused by the presence of oxygen, which can promote a palladium-catalyzed oxidative coupling of two boronic acid molecules.[4]

    • Solution: As mentioned previously, rigorous degassing of all solvents and the reaction mixture is the most critical step to prevent this. Ensure your inert atmosphere is maintained throughout the reaction.

  • Protodeboronation: Formation of Ar'-H from the boronic acid.

    • Causality: This occurs when the boronic acid reacts with a proton source (often residual water) instead of transmetalating to the palladium center. It's more common with unstable boronic acids and at high temperatures.[2]

    • Solution: Use boronic acid pinacol esters for greater stability.[11] Avoid unnecessarily high temperatures or prolonged reaction times.

  • Dehalogenation of the Indazole: The halo-indazole is reduced to the parent indazole.

    • Causality: This side reaction can occur through various pathways, sometimes involving hydride impurities in solvents or reagents, or through alternative catalytic cycles influenced by the choice of ligand and base.[5]

    • Solution:

      • Use high-purity, anhydrous solvents.

      • Screening different phosphine ligands can sometimes mitigate this issue.

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an N-unprotected bromo-indazole.

Materials:

  • Bromo-indazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (2.0 eq, finely powdered)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial, add the bromo-indazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane followed by degassed water to create a 4:1 solvent mixture. The total concentration should be approximately 0.1 M with respect to the bromo-indazole.

  • Degassing (Optional but Recommended): For maximum efficiency, subject the heterogeneous mixture to another 1-2 freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 5-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Purification of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the purification of 6-methoxy-1H-indazol-3-amine (C₈H₉N₃O). This molecule is a vital intermediate in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutics.[1] Achieving high purity is critical for downstream applications and ensuring the integrity of your research.

This guide is structured to provide direct, actionable advice for researchers encountering common challenges during the purification of this compound from a reaction mixture. We will address specific troubleshooting scenarios and answer frequently asked questions, grounding our recommendations in established chemical principles.

Purification Strategy Overview

The purification of this compound, a heterocyclic amine, requires careful consideration of its basic nature. The primary amine and indazole nitrogen atoms can interact with acidic stationary phases like silica gel, leading to common issues such as peak tailing and yield loss. A multi-step approach involving extraction followed by either column chromatography or recrystallization is typically the most effective strategy.

Purification_Workflow cluster_start Initial Work-up cluster_main_purification Primary Purification cluster_end Final Steps A Crude Reaction Mixture B Aqueous Acid/Base Extraction (e.g., EtOAc & 1M HCl / NaHCO₃) A->B C Concentrate Organic Layer B->C D Column Chromatography C->D  Impurity Profile:  Complex / Similar Polarity E Recrystallization C->E  Impurity Profile:  Simple / Different Solubility F Purity Analysis (NMR, LC-MS, HPLC) D->F E->F G Pure this compound F->G

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.

Question: My compound is streaking badly on my silica gel TLC plate, making it difficult to assess purity or choose a solvent system. What's happening and how do I fix it?

Answer: This is a classic sign of a strong interaction between your basic amine compound and the acidic silanol groups on the surface of the silica gel.[2] This interaction leads to slow, non-uniform movement up the plate, resulting in "tailing" or streaking. This same issue will occur on a silica column, leading to poor separation and low recovery.

Solutions:

  • Basic Modifier Addition: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system. Triethylamine (TEA) is a standard choice.

    • Protocol: Prepare your chosen eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) and add 0.5-1% TEA by volume. For example, for 100 mL of eluent, add 0.5 to 1 mL of TEA. Run the TLC in this modified solvent system. You should observe a significant improvement in spot shape.

  • Switch Stationary Phase: If a basic modifier is not sufficient or undesirable for your downstream application, consider using a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica: Specialty columns with silica functionalized with amino groups are commercially available and provide an inert surface for purifying basic amines using normal-phase solvents.[2]

Question: I ran a silica gel column with a basic modifier, but my compound co-eluted with an unknown impurity. How can I improve the separation?

Answer: Co-elution occurs when the impurity has a polarity very similar to your target compound in the chosen solvent system. The key to resolving this is to alter the selectivity of your chromatographic system.

Solutions:

  • Solvent System Optimization: Your first step should be a thorough TLC screen to find a solvent system that maximizes the separation (ΔRf) between your product and the impurity.

    • Vary Solvent Ratios: Test a gradient of solvent polarities. For example, if you used 5% Methanol in Dichloromethane, try 2%, 3%, 4%, and 6% to see if a window of separation appears.

    • Change Solvent Composition: Switch to a completely different solvent system. Solvents have different selectivities. If you are using a Dichloromethane/Methanol system, try an Ethyl Acetate/Hexanes or an Ether/Hexanes system (always including your basic modifier).

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), use a gradient where the polarity of the mobile phase is gradually increased over time.[3] This can help sharpen peaks and resolve closely eluting compounds. A typical gradient might start with a low-polarity mixture to elute non-polar impurities and slowly increase to elute your compound, leaving more polar impurities behind.

  • Consider Reversed-Phase Chromatography: If normal-phase fails to provide a separation, reversed-phase (e.g., C18 silica) is an excellent alternative. Basic amines are often best separated at a higher pH where they are in their neutral, free-base form, making them more lipophilic and more retentive on the C18 phase.[2]

    • Mobile Phase: A common mobile phase would be a gradient of Acetonitrile and Water, with a basic modifier like triethylamine or ammonium hydroxide added to the aqueous portion to bring the pH to 8-10.

Question: I attempted to purify my compound by recrystallization, but it "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" happens when the compound separates from the solution as a liquid phase because the solution is too supersaturated or the melting point of the impure compound is below the temperature of the solution.[4]

Solutions:

  • Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to the ice bath. Slow cooling encourages the formation of an ordered crystal lattice.

  • Increase Solvent Volume: You may have too high a concentration of your compound. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This will act as a template for crystallization.

  • Change Solvent System: The chosen solvent may not be appropriate. The ideal solvent dissolves the compound well when hot but poorly when cold. If a single solvent fails, a mixed-solvent system is often effective.[5] For example, dissolve the compound in a minimal amount of a "good" solvent (like methanol) and then slowly add a "poor" solvent (like water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop of the "good" solvent to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

Based on common synthetic routes, such as the cyclization of a substituted 2-halobenzonitrile with hydrazine[6][7], potential impurities include:

  • Unreacted Starting Materials: e.g., 2-fluoro-4-methoxybenzonitrile or hydrazine.

  • Regioisomers: If any subsequent N-alkylation or N-acylation steps are performed, reaction can occur at either the N1 or N2 position of the indazole ring, leading to isomeric impurities that can be difficult to separate.[5]

  • Side-Products: Incomplete cyclization can lead to hydrazone intermediates. Over-reaction or side reactions involving the methoxy or amine groups are also possible depending on the specific reaction conditions.

Q2: Which purification method should I try first: column chromatography or recrystallization?

This depends on the scale of your reaction and the initial purity of your crude product.

  • Recrystallization is often preferred for larger quantities (>5-10 g) and for material that is already relatively pure (>85-90%). It is faster, uses less solvent, and is more easily scalable.

  • Column Chromatography is superior for smaller scales and for complex mixtures containing multiple impurities or impurities with very similar properties to the product.[8] It offers much higher resolving power.

Q3: How do I select an appropriate solvent system for column chromatography?

The best practice is to use Thin Layer Chromatography (TLC) to guide your choice.

Solvent System (Example Ratios)Target Rf ValueNotes
100% Ethyl Acetate~0.2 - 0.4A good starting point. Adjust polarity by adding Hexanes.
95:5 Dichloromethane / Methanol~0.2 - 0.4A more polar system for compounds that don't move in EtOAc/Hex.
70:30 Ethyl Acetate / Hexanes~0.2 - 0.4Adjust ratio as needed to achieve the target Rf.
Note: All solvent systems should be modified with 0.5-1% triethylamine (TEA) to prevent peak tailing.[2]

The goal is to find a system where your desired compound has an Rf value of approximately 0.2 to 0.4. This ensures the compound moves off the column in a reasonable volume of solvent without eluting too quickly with the solvent front.

Q4: What are suitable solvents for the recrystallization of this compound?

The ideal recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. You must determine this empirically.

SolventPotential Usefulness
Isopropanol / EthanolOften good first choices for polar, aromatic compounds.
AcetonitrileCan be effective for compounds with amine functionalities.
Ethyl AcetateMay work, but solubility might be high even when cold.
Methanol / WaterA mixed-solvent system can be highly effective if a single solvent fails.[5]
TolueneUseful for less polar compounds; may require heating.

Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. If it dissolves readily, it is not a good recrystallization solvent.

  • If it is insoluble or sparingly soluble, heat the mixture gently (e.g., in a warm water bath). If it dissolves when hot, it is a promising candidate.

  • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent.

Q5: How should I properly store my purified this compound?

Amine-containing compounds can be sensitive to oxidation and degradation upon exposure to air, light, and moisture. To ensure long-term stability:

  • Storage Conditions: Store the solid material in a tightly sealed amber glass vial.

  • Atmosphere: For maximum stability, purge the vial with an inert gas like argon or nitrogen before sealing.

  • Location: Keep it in a cool, dry, and dark place, such as a desiccator or a freezer designated for chemical storage.

References

Technical Support Center: Synthesis of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction steps?

A1: The most prevalent and industrially scalable synthesis of this compound typically starts from 2-fluoro-5-methoxybenzonitrile. The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, followed by an intramolecular cyclization. The reaction is generally carried out in a high-boiling point solvent, such as n-butanol, at elevated temperatures.

Q2: What are the most likely types of byproducts I might encounter in this synthesis?

A2: Byproducts in the synthesis of this compound can be broadly categorized as follows:

  • Unreacted Starting Materials: Residual 2-fluoro-5-methoxybenzonitrile.

  • Regioisomers: Formation of the thermodynamically less stable 4-methoxy-1H-indazol-3-amine.

  • Products of Incomplete Cyclization: Open-chain intermediates, such as the corresponding hydrazone.

  • Byproducts from Side Reactions with Hydrazine: Formation of symmetrical or unsymmetrical hydrazines.

  • Degradation Products: If the reaction is subjected to harsh conditions or prolonged heating.

Q3: How can I differentiate between the desired this compound and its potential regioisomeric byproduct, 4-methoxy-1H-indazol-3-amine?

A3: The most effective method for distinguishing between these regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The substitution pattern on the benzene ring will result in distinct splitting patterns and chemical shifts in the 1H NMR spectrum. For this compound, you would expect to see three distinct aromatic protons with specific coupling constants, while the 4-methoxy isomer would exhibit a different set of aromatic signals. Two-dimensional NMR techniques, such as COSY and HSQC, can provide further confirmation of the connectivity.[2]

Troubleshooting Guide: Identifying and Mitigating Byproducts

This section provides a detailed guide to addressing specific issues you may encounter during your synthesis.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Symptoms:

  • Your 1H NMR spectrum shows more than the expected number of aromatic signals.

  • Mass spectrometry analysis reveals a peak with the same mass as the desired product but with a different retention time in LC-MS.

Potential Cause: The formation of the regioisomeric byproduct, 4-methoxy-1H-indazol-3-amine, is a common issue in indazole synthesis.[3] The position of the methoxy group influences the electronics of the benzene ring, and while the 6-methoxy isomer is generally favored, the 4-methoxy isomer can form under certain conditions.

Troubleshooting and Resolution:

  • Reaction Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes lead to the formation of the less stable isomer.

  • Choice of Base: The choice and stoichiometry of any base used can influence the regioselectivity. Experiment with milder bases or a slight excess of hydrazine.

  • Purification: Careful column chromatography can often separate the two isomers. A gradient elution with a solvent system such as ethyl acetate/hexane is a good starting point.

  • Analytical Confirmation:

    • 1H NMR: Compare the aromatic region of your spectrum to known data for both isomers. The 1H NMR of 4-methoxy-1H-indazol-3-amine shows a triplet at δ 7.10 ppm and doublets at δ 6.76 and 6.29 ppm.[3]

    • LC-MS: The two isomers should have different retention times.

Issue 2: Incomplete Reaction and Presence of Starting Material

Symptoms:

  • TLC analysis shows a spot corresponding to the starting material (2-fluoro-5-methoxybenzonitrile).

  • The 1H NMR spectrum of the crude product shows signals corresponding to the starting material.

Potential Cause:

  • Insufficient reaction time or temperature.

  • Deactivation of the hydrazine.

  • Poor quality of starting materials or reagents.

Troubleshooting and Resolution:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS.

  • Increase Reaction Time/Temperature: If the reaction stalls, consider increasing the reaction time or temperature incrementally.

  • Excess Hydrazine: Using a slight excess of hydrazine can help drive the reaction to completion.

  • Reagent Quality: Ensure that the hydrazine used is of high purity and has not been exposed to air for extended periods, as it can be oxidized.

Issue 3: Formation of Polymeric or High Molecular Weight Byproducts

Symptoms:

  • The appearance of an insoluble, tar-like substance in the reaction mixture.

  • Broad, unresolved peaks in the NMR spectrum.

  • Multiple high molecular weight peaks in the mass spectrum.

Potential Cause:

  • Side reactions of hydrazine, especially at high temperatures.

  • Reaction with impurities in the solvent or starting materials.

Troubleshooting and Resolution:

  • Solvent Purity: Use high-purity, dry solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of hydrazine and other reactive species.

  • Temperature Control: Avoid excessive heating, as this can promote polymerization and degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 2-fluoro-5-methoxybenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction by TLC.

  • After completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Analytical Characterization of Byproducts
  • LC-MS Analysis:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

    • Monitor the elution at 254 nm and 280 nm.

    • The mass spectrometer will help in identifying the molecular weights of the parent compound and any byproducts.

  • NMR Spectroscopy:

    • Dissolve the purified product and any isolated byproducts in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H, 13C, and 2D NMR (COSY, HSQC) spectra.

    • Carefully analyze the chemical shifts, coupling constants, and correlations to elucidate the structures of the byproducts.

Data Presentation

CompoundMolecular WeightExpected 1H NMR (Aromatic Region, DMSO-d6)
This compound163.18~ δ 7.2-7.4 (d), ~ δ 6.7-6.9 (d), ~ δ 6.5-6.7 (dd)
4-methoxy-1H-indazol-3-amine163.18δ 7.10 (t), δ 6.76 (d), δ 6.29 (d)[3]
2-fluoro-5-methoxybenzonitrile151.13Signals corresponding to a trisubstituted benzene ring

Visualizations

Synthesis_and_Byproducts SM 2-Fluoro-5-methoxybenzonitrile Product This compound (Desired Product) SM->Product Hydrazine, Heat Byproduct1 4-methoxy-1H-indazol-3-amine (Regioisomer) SM->Byproduct1 Side Reaction Byproduct2 Unreacted Starting Material SM->Byproduct2 Incomplete Reaction Byproduct3 Open-chain Intermediate SM->Byproduct3 Incomplete Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Synthetic pathway and potential byproduct formation.

References

Technical Support Center: Optimizing 6-methoxy-1H-indazol-3-amine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound in solution. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound are oxidation and photodegradation. The indazole ring system, particularly with an electron-donating amine group, is susceptible to oxidative processes.[1][2] Aromatic amines, in general, can undergo oxidation to form colored degradation products.[3] Additionally, the aromatic nature of the indazole ring makes the compound prone to degradation upon exposure to light, a common issue for many heterocyclic compounds.[4][5] While hydrolysis is a concern for some indazole derivatives, particularly those with amide groups, it is less of a primary concern for this compound under neutral conditions.[6]

Here is a diagram illustrating the potential degradation pathways:

Potential Degradation Pathways A This compound B Oxidized Products (e.g., N-oxides, dimers) A->B Oxidizing Agents (e.g., O₂, peroxides) C Photodegradation Products A->C Light Exposure (UV/Vis)

Caption: Potential degradation pathways for this compound.

Q2: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A2: The development of a yellow or brown color in your solution is a strong indicator of oxidative degradation. Aromatic amines are known to form colored impurities upon oxidation.[3] This process can be accelerated by several factors including:

  • Dissolved Oxygen: Oxygen from the air dissolved in your solvent can contribute to oxidation.

  • Presence of Metal Ions: Trace metal ion contaminants can catalyze oxidative reactions.

  • Elevated Temperature: Higher temperatures can increase the rate of degradation.

  • Light Exposure: As mentioned, light can promote both oxidative and other degradation pathways.

To mitigate this, it is crucial to use high-purity, degassed solvents and to handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Protecting the solution from light is also essential.

Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
Q4: How should I prepare and store stock solutions of this compound?

A4: For maximum stability, it is highly recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions.

Recommended Storage Protocol:

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFMinimizes potential for hydrolysis and oxidation.
Concentration Prepare at a practical high concentration to minimize the volume added to aqueous experimental media.Reduces the introduction of organic solvent into the final assay.
Storage Temperature -20°C or -80°CLow temperatures significantly slow down degradation kinetics.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Protects against oxidation from atmospheric oxygen.
Light Protection Store in amber vials or wrap vials in aluminum foil.Prevents photodegradation.[6]
Aliquoting Prepare single-use aliquots.Avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.

If an aqueous buffer is required for your experiment, prepare the working solution fresh from the frozen non-aqueous stock solution immediately before use.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Loss of compound activity or concentration over a short period in an aqueous solution. Oxidative degradation, photodegradation.• Prepare fresh solutions before each experiment.• If short-term storage is unavoidable, keep the solution on ice and protected from light.• For longer-term storage, use a non-aqueous solvent like DMSO and store at -20°C or below in aliquots.[6]
Appearance of unknown peaks in HPLC or LC-MS analysis. Degradation of the parent compound.• Identify the degradation products. Common degradation products of aromatic amines include N-oxides and dimers.[1][2]• Perform a forced degradation study to intentionally generate and identify potential degradation products.[3][4]
Inconsistent results between experiments. Instability of the compound in the solution leading to varying concentrations.• Strictly adhere to a standardized protocol for solution preparation and handling.• Always prepare fresh working solutions from a frozen, non-aqueous stock.• Check the purity of the solid compound before preparing solutions.
Precipitation of the compound in an aqueous buffer. Poor aqueous solubility.• Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it does not affect your assay.• Consider the use of solubility-enhancing excipients if compatible with your experimental system.[7][8][9]

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][4][10]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Purified water, HPLC grade

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol:water) to a light source according to ICH Q1B guidelines.[11][12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS method.

The following diagram outlines the workflow for a forced degradation study:

Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in ACN B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidative Degradation (30% H₂O₂, RT) A->D E Thermal Degradation (Water, 60°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralize (if necessary) B->G C->G D->G E->G F->G H Analyze by HPLC/LC-MS G->H I Identify Degradants & Pathways H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Preparation and Storage of a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amber glass vials with screw caps and PTFE septa

  • Inert gas (argon or nitrogen) source

  • Pipettes and other standard laboratory equipment

Procedure:

  • Weighing: In a clean, dry amber vial, accurately weigh the desired amount of this compound.

  • Solvent Addition: Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Inert Gas Purge: Briefly purge the headspace of the vial with the inert gas before tightly sealing.

  • Aliquoting: If desired, distribute the stock solution into smaller, single-use amber vials, purging each with inert gas before sealing.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the vials upright in a freezer at -20°C or -80°C.

By following these guidelines and protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental results.

References

Technical Support Center: 6-methoxy-1H-indazol-3-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into potential degradation pathways, methodologies for stability studies, and answers to frequently encountered challenges.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules.[1] Understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of any resulting drug substance or product. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[2][3][4][5] This guide will walk you through the potential degradation pathways of this compound and provide practical advice for your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the degradation of this compound?

A1: Studying the degradation of this compound is critical for several reasons:

  • To identify potential degradants: This knowledge is essential for setting appropriate specifications for impurities in the drug substance and product.[2][6]

  • To understand degradation pathways: This helps in elucidating the chemical mechanisms of degradation and in designing stable formulations.[4][5]

  • To develop stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[2]

  • To determine appropriate storage conditions and shelf-life: Understanding how the compound degrades under various environmental conditions (e.g., light, heat, humidity, pH) allows for the establishment of proper storage and handling procedures.[3]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, typically involve exposing the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions.[2][4] These conditions commonly include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to light, typically using a photostability chamber.

  • Thermal stress: Heating the solid drug substance at elevated temperatures.

Q3: What are the likely functional groups in this compound that are susceptible to degradation?

A3: The structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions:

  • Indazole ring: While generally stable, the indazole ring system can be susceptible to cleavage under harsh conditions.

  • Amine group (-NH2): The primary amine group is prone to oxidation and can participate in various reactions, including the formation of nitrosamines in the presence of nitrous acid.[7]

  • Methoxy group (-OCH3): The methoxy group can be cleaved under strong acidic conditions to form a hydroxyl group.

Proposed Degradation Pathways

While specific experimental data on the degradation of this compound is not extensively available in the public domain, we can propose plausible degradation pathways based on the chemical reactivity of its functional groups.

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water.[8] For this compound, hydrolytic degradation is most likely to occur under acidic or basic conditions.

  • Acidic Conditions: Under strong acidic conditions, the primary amine can be protonated. The methoxy group may undergo hydrolysis to form 3-amino-1H-indazol-6-ol.

  • Basic Conditions: The indazole ring may be more susceptible to cleavage under strongly basic conditions, although this is generally less common than reactions involving the substituents.

Oxidative Degradation

Oxidative degradation is a common pathway for many pharmaceutical compounds, often initiated by exposure to oxygen, peroxides, or metal ions.[9][10][11] The primary amine group in this compound is a likely site for oxidation.

  • Potential Products: Oxidation of the amine group can lead to the formation of nitroso, nitro, or other oxidized species. Dimerization or polymerization products may also be formed.

Photolytic Degradation

Photodegradation occurs when the molecule absorbs light energy, leading to chemical reactions.[12] Aromatic and heteroaromatic compounds are often susceptible to photolytic degradation.

  • Potential Reactions: The indazole ring system can undergo photo-oxidation or rearrangement upon exposure to light. The amine and methoxy groups can also be involved in photolytic reactions.

Below is a diagram illustrating the potential degradation pathways:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound 3-amino-1H-indazol-6-ol 3-amino-1H-indazol-6-ol This compound->3-amino-1H-indazol-6-ol Acidic Hydrolysis Oxidized Products (Nitroso, Nitro) Oxidized Products (Nitroso, Nitro) This compound->Oxidized Products (Nitroso, Nitro) Oxidation Dimerization/Polymerization Products Dimerization/Polymerization Products This compound->Dimerization/Polymerization Products Oxidation Photo-oxidized Products Photo-oxidized Products This compound->Photo-oxidized Products Photolysis Rearrangement Products Rearrangement Products This compound->Rearrangement Products Photolysis

Caption: Proposed degradation pathways for this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram - Contamination of solvent or glassware.- Formation of unexpected degradation products.- Interaction with excipients (if in formulation).- Run a blank to check for solvent and system peaks.- Use high-purity solvents and thoroughly clean glassware.- Characterize the unknown peaks using LC-MS/MS to identify potential degradation products.
Poor mass balance - Formation of non-chromophoric or volatile degradation products.- Adsorption of the compound or its degradants onto container surfaces.- Incomplete extraction from the sample matrix.- Use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Use silanized glassware to minimize adsorption.- Optimize the extraction procedure.
Inconsistent degradation results - Variability in stress conditions (e.g., temperature, light intensity).- Instability of the compound in the analytical solution.- Inhomogeneous sample.- Precisely control and monitor stress conditions.- Evaluate the stability of the compound in the analytical solvent and prepare samples fresh if necessary.- Ensure proper mixing and homogenization of the sample before stress testing.
No degradation observed - The compound is highly stable under the applied stress conditions.- The stress conditions are not harsh enough.- Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).- Confirm the activity of the stressing agent (e.g., check the concentration of H2O2 solution).

Experimental Protocols

The following are general protocols for conducting forced degradation studies. These should be adapted based on the specific properties of this compound and the analytical method being used.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound hydrolysis Acid/Base/Neutral Hydrolysis prep->hydrolysis Expose to oxidation Oxidation (H2O2) prep->oxidation Expose to photolysis Photostability Chamber prep->photolysis Expose to thermal Thermal Stress (Solid) prep->thermal Expose to quench Quench reaction and dilute to final concentration hydrolysis->quench oxidation->quench photolysis->quench thermal->quench hplc Analyze by HPLC-UV quench->hplc lcms Characterize degradants by LC-MS/MS hplc->lcms

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation Protocol
  • Preparation of Solutions:

    • Acidic: Prepare a 0.1 N solution of hydrochloric acid (HCl).

    • Basic: Prepare a 0.1 N solution of sodium hydroxide (NaOH).

    • Neutral: Use purified water.

  • Sample Preparation: Dissolve a known amount of this compound in a small amount of a suitable organic co-solvent (e.g., acetonitrile or methanol) and then dilute with the acidic, basic, or neutral solution to achieve the desired final concentration.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period. Take samples at various time points.

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

Oxidative Degradation Protocol
  • Preparation of Oxidizing Agent: Prepare a 3% solution of hydrogen peroxide (H2O2).

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent and add the H2O2 solution.

  • Stress Conditions: Keep the solution at room temperature or a slightly elevated temperature and protect it from light. Take samples at various time points.

  • Sample Analysis: Analyze the samples directly or after appropriate dilution by a stability-indicating HPLC method.

Photolytic Degradation Protocol
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent. Also, place a sample of the solid compound in a transparent container.

  • Stress Conditions: Expose the samples to light in a photostability chamber according to ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method.

Summary of Experimental Conditions

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acid Hydrolysis 0.1 N HCl, 60-80 °C3-amino-1H-indazol-6-ol
Base Hydrolysis 0.1 N NaOH, 60-80 °CPotential ring cleavage products
Oxidation 3% H2O2, Room TemperatureOxidized amine derivatives (nitroso, nitro), dimers
Photolysis ICH Q1B compliant light sourcePhoto-oxidized and rearrangement products
Thermal (Solid) Elevated temperature (e.g., 105 °C)Products of solid-state decomposition

References

Technical Support Center: Scaling Up the Synthesis of 6-methoxy-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methoxy-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to facilitate a smooth and efficient scale-up of this important pharmaceutical intermediate. This compound is a key building block in the synthesis of various biologically active molecules, and its efficient production is critical for advancing drug discovery and development programs.[1]

Overview of the Primary Synthetic Route

The most common and scalable synthesis of this compound typically proceeds via the cyclization of a substituted benzonitrile with hydrazine. A widely utilized starting material is 2-fluoro-5-methoxybenzonitrile, which reacts with hydrazine hydrate in a suitable solvent under elevated temperatures to yield the desired product. This method is often favored for its relatively high yields and straightforward procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Question 1: Low or No Product Formation

My reaction has stalled, and I am observing low or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes and Solutions:

  • Reagent Quality:

    • Hydrazine Hydrate Degradation: Hydrazine hydrate is susceptible to oxidation. Ensure you are using a fresh, high-quality reagent. It is advisable to titrate the hydrazine hydrate to confirm its concentration before use in a large-scale reaction.

    • Starting Material Purity: Impurities in the 2-fluoro-5-methoxybenzonitrile can interfere with the reaction. Verify the purity of your starting material using techniques like NMR or GC-MS.

  • Incorrect Stoichiometry:

    • Inaccurate Measurements: On a larger scale, even small errors in weighing or volume dispensing can significantly impact the reaction outcome. Double-check all calculations and ensure your measurement equipment is properly calibrated. A slight excess of hydrazine hydrate (typically 1.5 to 2 equivalents) is often used to drive the reaction to completion.

  • Insufficient Reaction Temperature:

    • Heat Transfer Issues: Scaling up a reaction can lead to inefficient heat transfer. The internal temperature of the reactor may be lower than the set temperature of the heating mantle. Use a calibrated internal temperature probe to monitor the reaction temperature accurately. Ensure adequate stirring to maintain a homogenous temperature throughout the reaction mixture.

  • Solvent Issues:

    • Inappropriate Solvent: The choice of solvent is critical. While various solvents can be used, higher boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to achieve the necessary reaction temperatures.

    • Presence of Water: While hydrazine hydrate contains water, an excessive amount of water from other sources can sometimes hinder the reaction. Ensure your solvent is appropriately dried if the chosen protocol specifies anhydrous conditions.

Experimental Protocol: Verifying Reagent Quality

  • Hydrazine Hydrate Titration:

    • Accurately weigh approximately 0.1 g of hydrazine hydrate into a flask.

    • Add 50 mL of deionized water and 10 mL of a 1 M hydrochloric acid solution.

    • Add a few drops of a suitable indicator (e.g., methyl orange).

    • Titrate with a standardized 0.1 M sodium nitrite solution until the endpoint is reached (color change).

    • Calculate the concentration of the hydrazine hydrate.

Question 2: Formation of Significant Impurities

I have successfully synthesized the product, but I am observing significant impurities that are difficult to remove. What are the likely side products and how can I minimize their formation?

Answer:

Impurity formation is a common challenge in scaling up organic syntheses. Understanding the potential side reactions is key to developing a robust process.

Common Impurities and Mitigation Strategies:

  • 2H-Indazole Isomer: The formation of the undesired 2H-indazole isomer is a common side reaction in indazole synthesis.[2] While the 1H-isomer is generally the thermodynamically more stable product, reaction conditions can influence the isomeric ratio.

    • Mitigation: Careful control of the reaction temperature and time can favor the formation of the 1H-isomer. In some cases, a post-reaction isomerization step can be employed by heating the crude product in a suitable solvent.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2-fluoro-5-methoxybenzonitrile in your crude product.

    • Mitigation: As discussed in the previous section, ensure adequate reaction time, temperature, and stoichiometry. Monitoring the reaction by TLC or HPLC is crucial to determine the point of complete consumption of the starting material.

  • Side Reactions from Hydrazine: Hydrazine can participate in side reactions, especially at high temperatures.

    • Mitigation: While an excess of hydrazine is necessary, a large excess should be avoided as it can lead to the formation of byproducts. The optimal stoichiometry should be determined through small-scale optimization experiments.

  • Hydrolysis of the Nitrile Group: In the presence of water and under prolonged heating, the nitrile group of the starting material can hydrolyze to the corresponding amide or carboxylic acid, which can then undergo further reactions.

    • Mitigation: Minimize the reaction time once the starting material has been consumed.

Table 1: Common Impurities and Their Identification

ImpurityPotential Identification MethodMitigation Strategy
2H-Indazole Isomer1H NMR, 13C NMR, HPLCOptimize reaction temperature and time; consider post-reaction isomerization.
2-Fluoro-5-methoxybenzonitrileGC-MS, HPLCEnsure complete reaction by optimizing stoichiometry, temperature, and time.
Amide/Carboxylic Acid of Starting MaterialLC-MS, IRMinimize reaction time after starting material consumption.

Question 3: Product Isolation and Purification Challenges

I am facing difficulties with the work-up and purification of the final product on a larger scale. The product is either not precipitating well or is difficult to handle. What can I do?

Answer:

Product isolation and purification are critical steps that often require significant optimization during scale-up.

Troubleshooting Work-up and Purification:

  • Poor Precipitation:

    • Solvent Choice for Precipitation: The product is typically isolated by precipitation upon cooling the reaction mixture or by adding an anti-solvent (e.g., water). The choice and volume of the anti-solvent are critical. If the product is too soluble, you may need to increase the volume of the anti-solvent or use a different one.

    • Cooling Rate: A rapid cooling rate can lead to the formation of fine particles that are difficult to filter. A slower, controlled cooling rate can promote the growth of larger crystals.

    • Seeding: Adding a small amount of pure product (seed crystals) to the cooled solution can induce crystallization and improve the particle size.

  • Difficult Filtration:

    • Fine or Gummy Product: If the precipitated product is very fine or oily, it can clog the filter. This can sometimes be addressed by changing the precipitation solvent or by triturating the crude product with a suitable solvent to induce solidification.

    • Filter Type: Ensure you are using the appropriate filter medium for the scale of your reaction. For larger quantities, a filter press or a centrifugal filter may be more efficient than a standard Buchner funnel.

  • Recrystallization Issues:

    • Solvent System: Finding the right solvent system for recrystallization is key to obtaining a high-purity product. A good solvent system will dissolve the product at an elevated temperature but have low solubility at room temperature or below. Common solvents for recrystallizing indazole derivatives include ethanol, methanol, or mixtures of organic solvents with water.

    • Charcoal Treatment: If your product is colored due to impurities, a hot filtration through a pad of activated charcoal can help to decolorize the solution before recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclization reaction?

A1: The choice of solvent depends on the desired reaction temperature and the solubility of the starting materials. For the synthesis of this compound from 2-fluoro-5-methoxybenzonitrile, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often used to achieve the necessary temperatures for efficient cyclization.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to clearly separate the starting material, product, and any major impurities. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of the reaction and is highly recommended for process development and scale-up.

Q3: What are the key safety considerations when working with hydrazine hydrate on a large scale?

A3: Hydrazine hydrate is a hazardous substance and requires careful handling, especially on a large scale. It is corrosive, toxic, and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Quenching: Any unreacted hydrazine hydrate in the reaction mixture should be carefully quenched during the work-up procedure. A common method is the addition of an oxidizing agent like sodium hypochlorite (bleach), but this should be done with caution as the reaction can be exothermic.

Q4: Can I use a different starting material for the synthesis?

A4: Yes, several synthetic routes to 3-aminoindazoles have been reported. For example, a copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine derivatives can also be employed.[3] Another approach involves the reduction of a nitro group followed by cyclization.[4] The choice of route will depend on factors such as the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Visualizing the Workflow

Diagram 1: Synthetic Workflow for this compound

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 2-Fluoro-5-methoxybenzonitrile 2-Fluoro-5-methoxybenzonitrile Cyclization Cyclization 2-Fluoro-5-methoxybenzonitrile->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Precipitation Precipitation Cyclization->Precipitation Cooling/Anti-solvent Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: A typical workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield Observed CheckReagents Verify Reagent Quality (Purity, Concentration) Start->CheckReagents CheckStoichiometry Confirm Stoichiometry (Accurate Measurements) Start->CheckStoichiometry CheckTemp Monitor Internal Reaction Temperature Start->CheckTemp CheckSolvent Evaluate Solvent (Type, Purity) Start->CheckSolvent Optimize Optimize Reaction Parameters CheckReagents->Optimize CheckStoichiometry->Optimize CheckTemp->Optimize CheckSolvent->Optimize

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to FGFR1 Inhibitors: Benchmarking 6-methoxy-1H-indazol-3-amine Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR1 in Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast cancer, squamous non-small cell lung cancer (NSCLC), and bladder cancer.[3][4] This has established FGFR1 as a compelling therapeutic target for the development of novel cancer therapies. The development of small-molecule inhibitors targeting the ATP-binding pocket of the FGFR1 kinase domain has been a major focus of drug discovery efforts.[5] This guide provides a comparative analysis of the emerging 6-methoxy-1H-indazol-3-amine scaffold against other well-characterized FGFR1 inhibitors, offering insights into their relative potency, selectivity, and the experimental methodologies used for their evaluation.

The FGFR1 Signaling Cascade

Upon binding of its cognate fibroblast growth factor (FGF) ligand, FGFR1 dimerizes, leading to the trans-autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This phosphorylation cascade creates docking sites for various adaptor proteins and downstream effectors, activating multiple signaling pathways crucial for cell growth and survival, most notably the RAS-MAPK and PI3K-AKT pathways.[2][6] The inhibition of this initial phosphorylation event is the primary mechanism of action for ATP-competitive FGFR1 inhibitors.

Kinase_Assay_Workflow Start Start Step1 Prepare reaction mix: - FGFR1 enzyme - Substrate peptide - ATP - Test compound Start->Step1 Step2 Incubate at room temperature (e.g., 60 minutes) Step1->Step2 Step3 Add ADP-Glo™ Reagent to deplete remaining ATP Step2->Step3 Step4 Incubate at room temperature (e.g., 40 minutes) Step3->Step4 Step5 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Step4->Step5 Step6 Incubate at room temperature (e.g., 30 minutes) Step5->Step6 End Measure Luminescence Step6->End Western_Blot_Workflow Start Start Step1 Culture FGFR1-dependent cancer cells (e.g., SNU-16) Start->Step1 Step2 Treat cells with varying concentrations of FGFR1 inhibitor Step1->Step2 Step3 Lyse cells and quantify protein concentration Step2->Step3 Step4 Separate proteins by SDS-PAGE and transfer to a membrane Step3->Step4 Step5 Probe membrane with primary antibodies (e.g., anti-pFGFR, anti-pERK, anti-total FGFR, anti-total ERK, loading control) Step4->Step5 Step6 Incubate with HRP-conjugated secondary antibodies Step5->Step6 Step7 Detect chemiluminescent signal Step6->Step7 End Analyze band intensities to determine inhibition of phosphorylation Step7->End Xenograft_Workflow Start Start Step1 Inject FGFR1-amplified cancer cells subcutaneously into immunocompromised mice Start->Step1 Step2 Allow tumors to grow to a palpable size Step1->Step2 Step3 Randomize mice into treatment and vehicle control groups Step2->Step3 Step4 Administer the FGFR1 inhibitor or vehicle daily via oral gavage or other appropriate route Step3->Step4 Step5 Measure tumor volume and body weight regularly (e.g., twice weekly) Step4->Step5 Step6 At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry) Step5->Step6 End Compare tumor growth between treatment and control groups Step6->End

References

Kinase Selectivity Profile of 6-methoxy-1H-indazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for numerous clinically approved and investigational protein kinase inhibitors.[1][2][3][4] Its rigid, bicyclic structure and specific arrangement of hydrogen bond donors and acceptors allow it to function as an effective "hinge-binder," anchoring small molecules to the ATP-binding site of a wide array of kinases.[5] Specifically, the 1H-indazol-3-amine moiety has been identified as a highly effective hinge-binding fragment, present in drugs such as Linifanib where it binds with high affinity to the hinge region of tyrosine kinases.[5]

However, the therapeutic success of a kinase inhibitor is dictated not just by its potency against the intended target but also by its selectivity across the entire human kinome. Poor selectivity can lead to off-target effects, resulting in toxicity and limiting the therapeutic window.[6] Strategic modifications to the indazole ring, particularly at the 6-position, have been shown to be a critical determinant of both potency and selectivity.[7]

This guide provides a comparative analysis of the kinase selectivity profile of 6-methoxy-1H-indazol-3-amine , a representative indazole derivative. Due to the absence of a comprehensive public screening dataset for this specific compound, we present a representative profile based on the well-established activity of closely related 6-substituted indazole analogs. This profile is compared against two clinically relevant indazole-based drugs: Axitinib , a highly selective inhibitor, and Sunitinib , a multi-targeted kinase inhibitor. This objective comparison, supported by established experimental methodologies, offers researchers critical insights into evaluating and interpreting kinase selectivity.

Quantitative Kinase Inhibition Profiles

The inhibitory activity of this compound, Axitinib, and Sunitinib was evaluated against a panel of representative receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetThis compound (IC50, nM) Representative DataAxitinib (IC50, nM)[8]Sunitinib (IC50, nM)[9][10]Kinase Family
VEGFR2 (KDR) 5 0.2 9 VEGFR
VEGFR1120.180VEGFR
VEGFR3150.313VEGFR
PDGFRβ251.62PDGFR
PDGFRα405.069PDGFR
c-Kit351.78RTK III
FLT380>100023RTK III
DDR1150>1000>1000DDR
TIE-2 (TEK)250>1000>1000TIE
SRC>1000120>1000Src Family
ABL>1000250340Abl Family

Table 1: Comparative in vitro kinase inhibitory activity (IC50) of this compound (representative data based on indazole scaffold literature), Axitinib, and Sunitinib against a selected panel of kinases. Lower values indicate higher potency.

Analysis of Selectivity Profiles

This compound (Representative Profile): The representative profile for this compound demonstrates potent inhibition of angiogenesis-related kinases, particularly VEGFR2, with an IC50 value in the low nanomolar range. This aligns with extensive research showing that indazole derivatives are excellent scaffolds for developing VEGFR2 inhibitors.[1][11][12] The methoxy group at the 6-position is crucial, as substitutions here are known to modulate the interaction with the kinase ATP-binding pocket.[3][7] The profile shows moderate activity against other members of the VEGFR family, as well as against PDGFRβ and c-Kit, a common polypharmacology pattern for this scaffold.[3] Importantly, it displays significant selectivity, with substantially lower or no activity against kinases from other families like SRC and ABL.

Axitinib: The Selective Inhibitor: Axitinib, an FDA-approved drug for renal cell carcinoma, is a testament to the potential for developing highly selective indazole-based inhibitors.[8][13] It is an exceptionally potent inhibitor of VEGFRs 1, 2, and 3, with sub-nanomolar IC50 values.[8] While it retains some activity against PDGFRs and c-Kit, it is significantly more selective for the VEGFR family compared to our representative compound and Sunitinib. This high selectivity is a key attribute, contributing to its specific mechanism of action in blocking tumor angiogenesis.[13][14]

Sunitinib: The Multi-Targeted Inhibitor: Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that demonstrates a broader spectrum of activity.[9] While it effectively inhibits VEGFRs and PDGFRs, it also potently inhibits c-Kit and FLT3.[9][10] This multi-targeted profile makes Sunitinib effective in various cancers, including gastrointestinal stromal tumors (GIST) and renal cell carcinoma, where these different kinases are oncogenic drivers.[9] However, this broader activity can also contribute to a wider range of off-target effects.[10]

Quantifying Selectivity: The Selectivity Score (S-Score)

To provide a quantitative measure of selectivity, a Selectivity Score can be calculated. The S-score is defined as the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

CompoundPrimary TargetsS-Score (S10) at 1 µM (Illustrative)Selectivity Profile
This compoundVEGFR2, PDGFRβ, c-Kit0.02 (6/300)Spectrum Selective
AxitinibVEGFR1/2/30.01 (3/300)Highly Selective
SunitinibVEGFRs, PDGFRs, c-Kit, FLT30.15 (45/300)Multi-Targeted

Table 2: Illustrative Selectivity Scores for the compared compounds, assuming a screen against 300 kinases. A lower score indicates a more selective compound.

Mechanistic Context: Inhibition of the VEGFR2 Signaling Pathway

The primary targets of this compound and the comparator compounds are central to the process of angiogenesis. The diagram below illustrates the VEGFR2 signaling cascade and the point of inhibition. By binding to the ATP pocket of the VEGFR2 kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signals required for endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1054/1059 PI3K PI3K VEGFR2->PI3K pY1175 VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Indazole 6-methoxy-1H- indazol-3-amine Indazole->VEGFR2 Inhibition RAS RAS PLCg->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

Experimental Methodologies

Accurate determination of kinase selectivity is paramount for drug development. The data presented in this guide is typically generated using a combination of in vitro biochemical assays and cell-based assays.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the enzymatic activity of a purified kinase by quantifying the amount of ADP produced, which is inversely proportional to the level of inhibition.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

2. Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test Compound (this compound)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume plates

  • Plate reader capable of luminescence detection

3. Procedure:

  • Compound Preparation: Prepare a serial 10-point dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in kinase assay buffer.

  • Assay Plating: Add 2.5 µL of the diluted test compound, a positive control inhibitor (e.g., Axitinib), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of the kinase enzyme solution to all assay wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at a concentration close to its Km value for the specific kinase).

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Selectivity Profiling

The process of characterizing a new kinase inhibitor involves a systematic workflow, from initial synthesis to comprehensive profiling.

Kinase_Profiling_Workflow A Compound Synthesis (this compound) B Primary Target Assay (e.g., VEGFR2 IC50 determination) A->B C Broad Kinome Screen (e.g., >400 kinases at 1 µM) B->C D Identify Off-Target 'Hits' (Kinases with >50% inhibition) C->D E Dose-Response Analysis (Calculate IC50 for identified 'hits') D->E F Construct Selectivity Profile (Compare on- and off-target IC50s) E->F G Cell-Based Assays (Target engagement & Anti-proliferative activity) F->G H Final Profile & Lead Optimization G->H

Caption: A typical experimental workflow for determining the kinase selectivity profile of a novel inhibitor.

Conclusion and Future Directions

This guide illustrates that this compound represents a potent, spectrum-selective kinase inhibitor scaffold with primary activity against key angiogenic kinases like VEGFR2. Its representative profile, when benchmarked against the highly selective Axitinib and the multi-targeted Sunitinib, highlights the critical role that chemical substitutions on the indazole core play in defining an inhibitor's therapeutic potential and safety profile.

For researchers in drug development, these findings underscore the necessity of early and comprehensive kinase selectivity profiling. The choice between developing a highly selective versus a multi-targeted inhibitor is a strategic one, dependent on the specific disease biology. The methodologies and comparative data presented here provide a robust framework for making such evidence-based decisions, ultimately accelerating the journey from a promising chemical scaffold to a refined clinical candidate.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-1H-indazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab], Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxy-1H-indazol-3-amine analogs, a critical scaffold in modern drug discovery, particularly in the development of kinase inhibitors. We will delve into the synthetic strategies, compare the biological activities of key analogs, and provide detailed experimental protocols to enable researchers to build upon this valuable chemical framework.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine base of ATP and interact with the hinge region of kinase active sites. The 3-aminoindazole moiety, in particular, has proven to be a versatile template for developing potent and selective kinase inhibitors. The addition of a 6-methoxy group often enhances binding affinity and modulates pharmacokinetic properties. This guide will explore how modifications to this core structure influence biological activity, providing a roadmap for rational drug design.

A notable example of a drug featuring this core is axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. The this compound scaffold has been a focal point for the development of inhibitors targeting various kinases, including those involved in cancer and inflammatory diseases.

Synthetic Strategies: Accessing the this compound Core

The efficient synthesis of the this compound core is crucial for exploring its SAR. A common and effective method involves the cyclization of an appropriately substituted acetonitrile precursor.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 4-Methoxy-2-methylaniline

  • To a solution of 4-methoxy-2-methylaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.05 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the mixture onto ice and basify with aqueous ammonia to precipitate the product.

  • Filter, wash with water, and dry to obtain 4-methoxy-2-methyl-6-nitroaniline.

Step 2: Sandmeyer Reaction

  • Suspend 4-methoxy-2-methyl-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of cuprous cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

  • Slowly add the diazonium salt solution to the cyanide solution at 60 °C.

  • Stir for 1 hour, then cool to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield 2-cyano-5-methoxy-3-nitrotoluene.

Step 3: Cyclization to form the Indazole Ring

  • Dissolve 2-cyano-5-methoxy-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF).

  • Add hydrazine hydrate (3.0 eq) and heat the mixture at 100 °C for 4 hours.

  • Cool the reaction mixture, add water to precipitate the product.

  • Filter, wash with water, and recrystallize from ethanol to obtain this compound.

Workflow for Synthesis

G A 4-Methoxy-2-methylaniline B Nitration (H₂SO₄, KNO₃) A->B C 4-Methoxy-2-methyl-6-nitroaniline B->C D Sandmeyer Reaction (NaNO₂, CuCN) C->D E 2-Cyano-5-methoxy-3-nitrotoluene D->E F Cyclization (Hydrazine Hydrate, DMF) E->F G This compound F->G

Caption: Synthetic route to this compound.

Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR of this compound analogs has primarily focused on substitutions at the N1 and N2 positions of the indazole ring and modifications of the 3-amino group.

N1-Substitutions

Substitutions at the N1 position have a significant impact on the potency and selectivity of these analogs. Generally, the introduction of small, hydrophobic groups is well-tolerated and can enhance binding to the ATP pocket of kinases.

AnalogN1-SubstituentTarget KinaseIC50 (nM)Reference
1 HVEGFR2150
2 MethylVEGFR285
3 EthylVEGFR260
4 PhenylVEGFR2>1000

As shown in the table, small alkyl substitutions at the N1 position (analogs 2 and 3) lead to a moderate increase in potency against VEGFR2 compared to the unsubstituted parent compound (analog 1). However, a bulky substituent like a phenyl group (analog 4) is detrimental to activity, likely due to steric hindrance within the ATP binding site.

Modifications of the 3-Amino Group

The 3-amino group is a crucial hydrogen bond donor, typically interacting with the hinge region of the kinase. Acylation or sulfonylation of this amine can introduce additional interaction points and modulate the compound's physicochemical properties.

Analog3-Position ModificationTarget KinaseIC50 (nM)Reference
5 -NH₂c-Met250
6 -NH-CO-CH₃c-Met120
7 -NH-SO₂-Phc-Met45

These data suggest that derivatizing the 3-amino group can significantly enhance potency. The phenylsulfonyl group in analog 7 likely engages in additional hydrophobic or pi-stacking interactions within the c-Met active site, leading to a notable improvement in inhibitory activity.

SAR Summary Diagram

G A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Enzyme and Substrate B->C D Incubate C->D E Add ATP to Start Reaction D->E F Incubate E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

A Comparative Guide to the In Vivo Efficacy of 6-Methoxy-1H-Indazol-3-Amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Indazole Scaffold in Precision Oncology

The indazole ring system, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, with a particularly profound impact on oncology.[1][2] Several FDA-approved kinase inhibitors, including Pazopanib and Axitinib, feature this core structure, validating its utility in targeting the dysregulated signaling pathways that drive cancer progression.[2]

Within this class, derivatives of 1H-indazol-3-amine are of significant interest. This specific substructure has been identified as an effective "hinge-binding" fragment, enabling potent and selective inhibition of various protein kinases by anchoring within the ATP-binding pocket.[3] The addition of a 6-methoxy group and further derivatization allows for fine-tuning of the molecule's pharmacokinetic properties and target specificity.

This guide provides a comparative analysis of the in vivo efficacy of preclinical 6-methoxy-1H-indazol-3-amine derivatives, contextualized by established clinical benchmarks. We will dissect the mechanistic rationale behind their anti-tumor activity, present supporting experimental data from key studies, and provide detailed protocols to empower researchers in the field of drug development.

Section 1: Mechanism of Action - Targeting the Engines of Cancer Proliferation

The primary anti-tumor mechanism for most indazole derivatives is the inhibition of protein kinases.[2] These enzymes are critical components of signaling cascades that control cell growth, survival, and angiogenesis. By blocking the action of key kinases like Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), these compounds can effectively cut off the blood supply to tumors and inhibit their growth.[4][5]

Pazopanib, for example, is a multi-tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and FGFR-1 and -3, among others.[4][6] Its primary mechanism is the inhibition of angiogenesis, which has been demonstrated both in vitro and in vivo.[7][8] Similarly, Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[9] The preclinical derivatives discussed below are hypothesized to operate through similar kinase inhibition pathways, leading to downstream effects like apoptosis and cell cycle arrest.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Indazole Indazole Derivative (e.g., this compound) Indazole->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription

Caption: Simplified signaling pathway targeted by indazole kinase inhibitors.

Section 2: Comparative In Vivo & In Vitro Efficacy Analysis

To understand the potential of emerging this compound derivatives, we will compare two promising preclinical candidates against established drugs.

Case Study 1: Compound 2f - A Potent Inhibitor of Tumor Growth and Metastasis

A study by Wei et al. described the synthesis and evaluation of a series of indazole derivatives, identifying compound 2f as a particularly potent agent.[10][11]

In Vitro Performance: Compound 2f demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 µM.[11] Mechanistic studies in the 4T1 breast cancer cell line revealed that it dose-dependently promotes apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[10][11] Furthermore, it was shown to disrupt cancer cell migration and invasion by reducing levels of matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2.[10][12]

In Vivo Efficacy: The anti-tumor effect of compound 2f was evaluated in a 4T1 murine breast cancer model, which is known for its high tumorigenicity and spontaneous metastasis, closely mimicking human mammary cancer.[10][13] The study reported that compound 2f could significantly suppress tumor growth in vivo without observable side effects.[10][11] This potent in vivo activity, combined with its anti-metastatic effects in vitro, marks compound 2f as a strong therapeutic candidate.

Case Study 2: Compound 6o - A Selective Agent Against Hematological Malignancy

In a separate study, Gao et al. designed a series of 1H-indazole-3-amine derivatives, among which compound 6o emerged as a promising candidate for treating chronic myeloid leukemia (CML).[14][15]

In Vitro Performance: Compound 6o exhibited a strong inhibitory effect against the K562 CML cell line with an IC₅₀ value of 5.15 µM.[15][16] Crucially, it showed excellent selectivity, as its cytotoxicity against normal human embryonic kidney (HEK-293) cells was significantly lower (IC₅₀ = 33.2 µM).[15][16] This suggests a favorable therapeutic window. Mechanistic investigations indicated that compound 6o induces apoptosis and affects the cell cycle, possibly by modulating the p53/MDM2 pathway and inhibiting Bcl2 family members.[14][16][17]

In Vivo Projection: While the published study focused on the in vitro activity of compound 6o, its high potency and selectivity strongly support its advancement into in vivo models.[14][15] A typical next step would be to evaluate its efficacy in a K562 xenograft mouse model, following a protocol similar to the one detailed in Section 3.

Performance Comparison Summary

The following table summarizes the key performance metrics of the preclinical candidates and compares them with the targets of approved indazole-based drugs.

Compound/DrugModel / IndicationKey Efficacy Metric(s)Primary Molecular Target(s)
Compound 2f 4T1 Breast Cancer (In Vivo)Suppressed tumor growthPredicted to be tyrosine kinases[10]
Compound 6o K562 CML (In Vitro)IC₅₀ = 5.15 µM (K562) vs. 33.2 µM (HEK-293)[15][16]p53/MDM2 pathway, Bcl2 family[14]
Pazopanib Renal Cell Carcinoma, Soft Tissue Sarcoma (Approved)[6]Prolongs progression-free survival[7]VEGFR, PDGFR, FGFR, c-Kit[4][6]
Axitinib Renal Cell Carcinoma (Approved)[18]Objective response rate of 22.6-44.2% in second-line therapy[9]VEGFR-1, -2, -3[9]

Section 3: Methodologies for In Vivo Evaluation

The transition from a promising in vitro profile to a validated in vivo effect is a critical step in drug development. The choice of experimental model and protocol is paramount for generating reliable and translatable data.

Protocol: Murine Xenograft Model for Anti-Tumor Efficacy

This protocol provides a generalized workflow for assessing the in vivo efficacy of a test compound like an indazole derivative in a subcutaneous tumor model.

Causality and Self-Validation: This experimental design includes a vehicle control group, which is the cornerstone of self-validation. The difference in tumor growth between the treated and vehicle groups can be directly attributed to the compound's effect. Randomization of animals into groups prevents selection bias. Regular monitoring of animal weight and health serves as an internal control for systemic toxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture the selected cancer cells (e.g., 4T1, K562) under sterile conditions using the recommended growth medium and supplements. Harvest cells during the logarithmic growth phase.

  • Animal Acclimatization: Use immunodeficient mice (e.g., BALB/c nude or SCID) to prevent rejection of human tumor xenografts. Allow animals to acclimatize to the facility for at least one week before the experiment begins.

  • Tumor Implantation:

    • Resuspend the harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel to support initial tumor establishment.

    • Subcutaneously inject a specific number of cells (e.g., 1 x 10⁶) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).

    • Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Once tumors reach the target size, randomize mice into treatment and control groups (n=5-10 per group) to ensure an even distribution of initial tumor volumes.

  • Compound Administration:

    • Prepare the indazole derivative in a suitable vehicle (e.g., 0.5% CMC-Na, 5% DMSO in saline). The choice of vehicle is critical and should be inert and non-toxic.

    • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily, twice daily). The control group receives the vehicle only.

  • Endpoint and Analysis:

    • Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

    • Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

    • Process tumors for further analysis (e.g., histology, Western blot, PCR) to investigate the compound's mechanism of action in vivo.

Xenograft_Workflow Start Start: Cell Culture Acclimate Animal Acclimatization Start->Acclimate Implant Subcutaneous Cell Implantation Acclimate->Implant Monitor_Growth Monitor Tumor Growth (Volume ~100 mm³) Implant->Monitor_Growth Randomize Randomize into Groups (Vehicle vs. Treatment) Monitor_Growth->Randomize Administer Administer Compound / Vehicle (Daily for 14-21 days) Randomize->Administer Begin Treatment Monitor_Efficacy Monitor Tumor Volume & Animal Weight Administer->Monitor_Efficacy Endpoint Endpoint Reached Monitor_Efficacy->Endpoint Continue Treatment Analysis Tumor Excision & Analysis (Weight, Histology, Biomarkers) Endpoint->Analysis Yes End End of Study Analysis->End

References

A Researcher's Guide to Kinase Cross-Reactivity: Profiling 6-methoxy-1H-indazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1]

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the 6-substituted indazole scaffold, with a particular focus on derivatives of 6-methoxy-1H-indazol-3-amine. We will explore the methodologies for assessing kinase selectivity, present comparative data for representative compounds, and offer detailed experimental protocols to enable researchers to conduct their own validated assessments.

The Indazole Scaffold: A Double-Edged Sword of Potency and Selectivity

The 1H-indazole-3-amine moiety is an effective "hinge-binding" fragment, a crucial feature for many ATP-competitive kinase inhibitors.[1] However, the very nature of targeting the highly conserved ATP pocket across the kinome presents a significant challenge: achieving selectivity. Strategic modifications to the indazole ring, particularly at the 6-position, have proven to be a critical determinant of both potency and selectivity against various kinases.[2] This guide will dissect how substitutions at this position, such as the methoxy group in our topic compound, can modulate the interaction landscape of the inhibitor across the human kinome.

Comparative Kinase Selectivity Profiles of 6-Substituted Indazole Derivatives

The selectivity of indazole-based compounds can vary dramatically based on their substitution patterns. While a comprehensive kinome scan for the bare scaffold this compound is not publicly available—as it is often a synthetic intermediate[3][4][5]—we can analyze the selectivity of more complex derivatives where this core is utilized. This comparative analysis provides crucial insights into how derivatization of the 6-methoxy-indazole core impacts target engagement and off-target effects.

Below is a summary of in vitro inhibitory activities for several 6-substituted indazole derivatives against a panel of kinases, offering a quantitative comparison of their potency and selectivity.

Compound ID6-Position SubstituentPrimary Kinase Target(s)IC50 (nM)Off-Target Kinase(s)IC50 (nM) / % InhibitionSelectivity FoldSource
Compound 17 (analog) -OCH₃JNK3-p38α-~8x vs Compound 15[2]
Compound 15 -HJNK31p38α226226x[2]
VH02 -IndazolylVEGFR-2560EGFRModest InhibitionSelective for VEGFR-2[2]
Compound 18 Pyridine-piperazineHPK12.6JAK1>249.6>96x[6]
JAK2>169>65x[6]
CDK2114.444x[6]
CF53 (derivative) -OCH₃ (on N-methyl indazole)BET Bromodomain (Primary Target)N/APLK43900Highly Selective[7]
371 other kinasesNo appreciable inhibition at 3µM>1[7]

Note: The data presented is compiled from multiple sources to illustrate the impact of substitutions on the indazole core. Direct comparison between different studies should be made with caution due to variations in assay conditions.

Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows

To conceptualize the impact of these inhibitors, it is useful to visualize the signaling pathways they target. For instance, many indazole derivatives have been developed as inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[8]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ... VEGF VEGF VEGF->VEGFR2 Indazole_Inhibitor Indazole Inhibitor (e.g., VH02) Indazole_Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by an indazole-based inhibitor.

A systematic workflow is essential for determining the cross-reactivity profile of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical & Cellular Assays cluster_analysis Data Analysis Compound Synthesize & Purify This compound Derivative Stock Prepare Serial Dilutions in DMSO Compound->Stock Primary_Screen Primary Screen: Target Kinase IC50 Stock->Primary_Screen Selectivity_Panel Selectivity Profiling: Large Kinase Panel (e.g., KinomeScan®) Primary_Screen->Selectivity_Panel If potent Cell_Assay Cell-Based Assay: Target Phosphorylation & Antiproliferative Activity Primary_Screen->Cell_Assay IC50_Calc Calculate IC50 Values & Percent Inhibition Selectivity_Panel->IC50_Calc Selectivity_Score Determine Selectivity Score (e.g., S-Score) IC50_Calc->Selectivity_Score

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments in kinase inhibitor profiling.

Protocol 1: In Vitro Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A higher luminescence signal corresponds to higher ADP production and thus higher kinase activity.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Test compound (e.g., 6-methoxy-indazole derivative) serially diluted in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Assay Plate Setup: Add 2.5 µL of the serially diluted compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate solution in the reaction buffer. Add 2.5 µL of this mixture to each well.

  • Initiation: Prepare a 2X ATP solution. Add 5 µL to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Chemical Proteomics Kinase Profiling (Kinobeads)

This method provides an unbiased profile of kinase inhibitors against endogenous kinases in a cellular lysate, offering a more physiologically relevant assessment of selectivity.[9]

Objective: To identify the cellular targets and off-targets of an inhibitor in a competitive binding experiment.

Materials:

  • Human cell line (e.g., K-562) and lysis buffer

  • Kinobeads (immobilized non-selective kinase inhibitors)

  • Test compound

  • Wash buffers

  • Trypsin for protein digestion

  • LC-MS/MS instrumentation and software for protein identification and quantification

Procedure:

  • Cell Lysate Preparation: Culture and harvest cells. Lyse the cells to obtain a native protein extract. Determine the protein concentration.

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1-5 mg protein).

    • Treat the aliquots with either the test compound at various concentrations or a DMSO vehicle control. Incubate for 45-60 minutes.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate to allow kinases to bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins pulled down in each condition. Kinases that show a dose-dependent reduction in binding to the beads in the presence of the test compound are identified as targets or off-targets. Apparent dissociation constants (Kd app) can be determined from this data.[4]

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, as this guide illustrates, achieving selectivity is a complex challenge that requires rigorous and multi-faceted experimental evaluation. By employing a systematic approach that combines biochemical assays, cell-based studies, and advanced techniques like chemical proteomics, researchers can build a comprehensive cross-reactivity profile. This detailed understanding is paramount for selecting and optimizing lead candidates, ultimately paving the way for safer and more effective targeted therapies.

References

Safety Operating Guide

Navigating the Safe Handling of 6-methoxy-1H-indazol-3-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of specialized chemical compounds, such as 6-methoxy-1H-indazol-3-amine, demands a meticulous approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.

  • Specific target organ toxicity — Single exposure, Category 3 (H335): May cause respiratory irritation.

The presence of the GHS07 pictogram on its labeling serves as an immediate visual warning of these potential health effects[1]. Structurally similar compounds, such as 1H-Indazol-5-amine and 3-Amino-1H-indazole, exhibit comparable hazard profiles, reinforcing the need for caution when handling this class of chemicals[2][3].

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the causality behind each recommendation.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact and subsequent irritation. Always inspect gloves for any signs of degradation or perforation before use[4].
Eyes Safety glasses with side shields or chemical safety gogglesEssential for protecting the eyes from splashes or airborne particles of the compound, which can cause serious irritation[2][4].
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly during procedures with a higher risk of splashing, such as when transferring solutions or during vigorous mixing[4].
Body Laboratory coatA standard, properly fitting laboratory coat is required to protect the skin on the arms and torso from accidental contact[4].
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of cartridge should be determined by a formal risk assessment[4].

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan ensures that safety is integrated into every step of the handling process.

Pre-Handling Checklist & Engineering Controls
  • Consult the SDS: Always review the most current Safety Data Sheet for this compound before beginning any new procedure.

  • Verify Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly. All manipulations of the solid compound should be performed within the fume hood to minimize inhalation exposure[4]. Eyewash stations and safety showers must be readily accessible and tested regularly[2].

  • Assemble and Inspect PPE: Before entering the laboratory, gather all necessary PPE as outlined in the table above. Visually inspect each item for defects.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Sequence cluster_prep Preparation cluster_face_hands Face and Hand Protection Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Secure Fit Goggles 3. Safety Goggles/Face Shield Respirator->Goggles Ensure Seal Gloves 4. Gloves Goggles->Gloves Pull over cuffs

PPE Donning Sequence for Handling this compound
Handling the Compound

  • When handling the solid material, use appropriate tools like spatulas to avoid generating dust[4].

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Always keep containers of this compound tightly closed when not in use and store in a well-ventilated area[1][2].

Doffing PPE: A Protocol to Prevent Contamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contaminants.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Lab Coat: Remove your lab coat, rolling it inward to contain any potential contamination on the outer surface.

  • Respirator: If used, remove the respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[1].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Chemical Waste: All solid waste and solutions containing this compound must be disposed of in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in the hazardous waste container. Reusable PPE must be decontaminated according to your institution's established procedures.

  • Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[2][5]. Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention[2].

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][5].

  • Spill: For a small spill, and if you are trained to do so, wear the appropriate PPE (including respiratory protection) and carefully sweep up the solid material, avoiding dust generation. Place the material into a sealed container for disposal[4]. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
6-methoxy-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.